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  • Product: 1-ethyl-1H-pyrazole-5-carbohydrazide
  • CAS: 1001755-76-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-ethyl-1H-pyrazole-5-carbohydrazide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS No. 1001755-76-5), a heterocyclic compound of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS No. 1001755-76-5), a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document details the chemical properties, a robust two-step synthetic pathway from its corresponding ester, characterization methodologies, and essential safety protocols. The potential applications of this molecule as a building block in drug discovery and as a lead compound for novel therapeutic and agrochemical agents are also discussed, grounded in the established bioactivity of related pyrazole carbohydrazide derivatives.[1][3]

Compound Identification and Properties

1-ethyl-1H-pyrazole-5-carbohydrazide is a stable, solid organic compound. Its core structure features a pyrazole ring N-substituted with an ethyl group and a carbohydrazide functional group at the 5-position. The carbohydrazide moiety is a key functional group that serves as a versatile handle for further chemical modifications and is known to contribute to the biological activity of many pharmaceutical compounds.

Table 1: Chemical and Physical Properties [4][5]

PropertyValueSource
CAS Number 1001755-76-5PubChem[4]
Molecular Formula C₆H₁₀N₄OPubChem[4]
Molecular Weight 154.17 g/mol PubChem[4]
IUPAC Name 1-ethyl-1H-pyrazole-5-carbohydrazidePubChem[4]
SMILES CCN1C(=CC=N1)C(=O)NNPubChem[4]
Computed XLogP3 -0.6PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]

Synthesis and Mechanism

The synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide is most efficiently achieved through a two-step process. This common and reliable strategy involves the initial synthesis of the corresponding ethyl ester, ethyl 1-ethyl-1H-pyrazole-5-carboxylate, followed by its conversion to the desired carbohydrazide via hydrazinolysis. This approach is advantageous as it allows for the late-stage introduction of the hydrazide group, a common strategy in medicinal chemistry to build libraries of related compounds.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below. It begins with the formation of the pyrazole ring to create the ester intermediate, which is then converted to the final carbohydrazide product.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazinolysis A 2,4-Diketocarboxylic Ester Enolate C Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Intermediate) A->C Cyclocondensation B Ethylhydrazine Salt B->C E 1-ethyl-1H-pyrazole-5-carbohydrazide (Final Product) C->E Nucleophilic Acyl Substitution D Hydrazine Hydrate D->E

Caption: Synthetic workflow for 1-ethyl-1H-pyrazole-5-carbohydrazide.

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

The formation of the N-alkylated pyrazole ring is typically achieved through the cyclocondensation of a β-dicarbonyl compound with an alkylhydrazine.[6] In this case, an enolate of a 2,4-diketocarboxylic ester is reacted with an ethylhydrazine salt. The use of the salt form of ethylhydrazine is a key safety consideration, as pure alkylhydrazines can be toxic and explosive.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the enolate of the appropriate 2,4-diketocarboxylic ester in a suitable solvent such as ethanol.

  • Reagent Addition: Add an aqueous solution of an ethylhydrazine salt (e.g., ethylhydrazine sulfate or hydrochloride) to the flask. The reaction is typically carried out in the presence of a mild base to neutralize the salt and liberate the free ethylhydrazine in situ.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide

The conversion of the pyrazole ester to the carbohydrazide is a standard nucleophilic acyl substitution reaction known as hydrazinolysis. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Experimental Protocol:

  • Reaction Setup: Dissolve the ethyl 1-ethyl-1H-pyrazole-5-carboxylate intermediate in a suitable alcohol solvent, such as ethanol, in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by TLC until the starting ester is consumed. This reaction can take several hours.[7]

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The resulting solid residue is the crude 1-ethyl-1H-pyrazole-5-carbohydrazide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carbohydrazide as a solid.

Characterization and Analysis

The structural confirmation of the synthesized 1-ethyl-1H-pyrazole-5-carbohydrazide and its intermediate is crucial. A combination of spectroscopic methods is employed for this purpose.

Table 2: Spectroscopic Characterization Methods

TechniqueExpected Observations for 1-ethyl-1H-pyrazole-5-carbohydrazide
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), two distinct protons on the pyrazole ring (doublets), and exchangeable protons for the -NH and -NH₂ groups of the hydrazide moiety.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the two carbons of the ethyl group.
FT-IR Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), and C=N stretching of the pyrazole ring.[8][9]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (154.17 m/z).

Potential Applications and Biological Significance

The pyrazole carbohydrazide scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.

  • Anticancer Activity: Numerous studies have demonstrated the potential of pyrazole carbohydrazide derivatives as anticancer agents. For instance, certain derivatives have been shown to inhibit the growth of A549 lung cancer cells.[1] The mechanism often involves the induction of apoptosis.

  • Anti-inflammatory Properties: Pyrazole-containing compounds are well-known for their anti-inflammatory effects. Some of the earliest synthetic drugs, like antipyrine, were pyrazolone derivatives. Modern research continues to explore new pyrazole derivatives for potent anti-inflammatory activity.[8]

  • Agrochemicals: Pyrazole derivatives are widely used in the agricultural industry as herbicides and fungicides. The 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide, a close analog, is noted as an intermediate for fungicides.[3]

  • Antimicrobial and Other Activities: The broad biological profile of this class of compounds also includes antimicrobial, anticonvulsant, and analgesic activities.[1][10]

The 1-ethyl-1H-pyrazole-5-carbohydrazide molecule serves as an excellent starting point for the development of new derivatives. The terminal -NH₂ group of the carbohydrazide can be readily reacted with aldehydes and ketones to form hydrazones, a common strategy to create diverse chemical libraries for high-throughput screening.

G cluster_0 Potential Biological Activities A 1-ethyl-1H-pyrazole-5-carbohydrazide B New Bioactive Molecules A->B Chemical Modification (e.g., Hydrazone formation) C Anticancer B->C D Anti-inflammatory B->D E Fungicidal B->E F Antimicrobial B->F

Caption: Application development from the core molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-5-carbohydrazide is not widely available, a cautious approach to handling should be adopted based on the known hazards of related compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Based on related carbohydrazide compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.[12]

Conclusion

1-ethyl-1H-pyrazole-5-carbohydrazide is a valuable heterocyclic building block with significant potential in the fields of drug discovery and agrochemical development. Its synthesis is straightforward, relying on established and scalable chemical transformations. The known biological activities of the pyrazole carbohydrazide scaffold make this compound and its future derivatives promising candidates for further investigation as novel therapeutic and crop protection agents.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Al-Omary, F. A. M. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • Google Patents. (2001). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
  • Google Patents. (2021). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • PubChem. (n.d.). 1-Ethylpyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]

  • Bruno, O., et al. (2005). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals.
  • Kumar, S., et al. (2022). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of Biomolecular Structure and Dynamics.
  • de Oliveira, C. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Retrieved from [Link]

  • Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022).
  • El-Faham, A., et al. (2018). Experimental and quantum chemical studies on the corrosion inhibition effect of synthesized pyrazole derivatives on mild steel in hydrochloric acid. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-ethyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 1-ethyl-3-hydroxy-1h-pyrazole-5-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of 1-ethyl-1H-pyrazole-5-carbohydrazide

An In-Depth Technical Guide to the Physicochemical Properties of 1-ethyl-1H-pyrazole-5-carbohydrazide Executive Summary This technical guide provides a comprehensive analysis of 1-ethyl-1H-pyrazole-5-carbohydrazide, a he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-ethyl-1H-pyrazole-5-carbohydrazide

Executive Summary

This technical guide provides a comprehensive analysis of 1-ethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest to the scientific community. By integrating a stable pyrazole core, recognized as a privileged scaffold in medicinal chemistry, with a highly reactive and pharmacologically important carbohydrazide moiety, this molecule serves as a versatile building block for drug discovery and agrochemical synthesis.[1][2] This document delineates the compound's fundamental physical and chemical properties, proposes a robust synthetic pathway with detailed experimental considerations, outlines expected analytical characterization data, and provides essential safety and handling protocols. The insights presented herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this pyrazole derivative in their work.

Introduction and Strategic Significance

The field of medicinal chemistry is in constant pursuit of novel molecular frameworks that offer both structural novelty and a high potential for biological activity. Pyrazole derivatives have consistently emerged as a focal point of such research, demonstrating a vast spectrum of pharmacological effects including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] The pyrazole ring's aromaticity and tunable electronic nature make it an ideal foundation for constructing targeted therapeutics.[5]

When the pyrazole nucleus is functionalized with a carbohydrazide group (-CONHNH₂), its utility is significantly enhanced. The carbohydrazide moiety is not only a key pharmacophore in many bioactive molecules but also a versatile synthetic handle.[2] It readily undergoes condensation reactions with aldehydes and ketones, enabling the facile generation of diverse chemical libraries for high-throughput screening.

1-ethyl-1H-pyrazole-5-carbohydrazide embodies the strategic fusion of these two critical components. Its structure is primed for derivatization, making it a valuable intermediate for developing new therapeutic agents and advanced agrochemicals, such as fungicides.[1] This guide serves as a foundational resource, consolidating the known and predicted properties of this compound to facilitate its application in research and development.

Compound Identification and Structure

Accurate identification is paramount for any chemical entity. The following tables and diagrams provide the essential nomenclature and structural details for 1-ethyl-1H-pyrazole-5-carbohydrazide.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 1-ethyl-1H-pyrazole-5-carbohydrazide [6]
CAS Number 1001755-76-5 [6][7]
Molecular Formula C₆H₁₀N₄O [6]
Molecular Weight 154.17 g/mol [6][8]
Canonical SMILES CCN1C(=CC=N1)C(=O)NN [6]

| InChIKey | WQLSSKUSMVWFIQ-UHFFFAOYSA-N |[6] |

Caption: 2D Structure of 1-ethyl-1H-pyrazole-5-carbohydrazide.

Physical Properties

The physical properties of a compound govern its behavior in various environments, influencing its solubility, absorption, and overall suitability for specific applications. While experimental data for this specific molecule is sparse, reliable computational predictions and inferences from analogous structures provide a strong profile.

Table 2: Physicochemical Properties

Property Value Details and Justification
Appearance White to off-white solid Inferred from related pyrazole carbohydrazides, which are typically crystalline powders at room temperature.[1]
XLogP3 -0.6 This computed value suggests the compound is relatively hydrophilic, which may correlate with good aqueous solubility.[6]
Hydrogen Bond Donors 2 The -NH and -NH₂ groups of the hydrazide moiety can donate hydrogen bonds, influencing solubility and receptor interactions.[6]
Hydrogen Bond Acceptors 3 The two pyrazole nitrogens and the carbonyl oxygen can accept hydrogen bonds.[6]
Polar Surface Area 72.9 Ų A moderate polar surface area, often associated with good cell permeability in drug candidates.[6]
Solubility Soluble in polar organic solvents Expected to be soluble in solvents like ethanol, methanol, and DMSO, based on synthesis protocols for similar compounds which use these as reaction or recrystallization media.[9][10]

| Storage Temperature | 0-8°C recommended | For long-term stability, refrigeration is advised, similar to other reactive hydrazide intermediates.[1] |

Chemical Properties and Reactivity

The chemical behavior of 1-ethyl-1H-pyrazole-5-carbohydrazide is dictated by the interplay between its aromatic pyrazole core and the nucleophilic carbohydrazide side chain.

Key Reactive Center: The Carbohydrazide Moiety

The terminal -NH₂ group of the carbohydrazide is strongly nucleophilic and is the primary site for chemical modification. Its most significant reaction is the condensation with electrophilic carbonyl compounds.

Protocol Insight: The reaction with aldehydes or ketones to form N-acylhydrazones is a cornerstone of combinatorial chemistry. This reaction is typically performed in a polar solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl oxygen, thereby activating it towards nucleophilic attack by the hydrazide. The subsequent dehydration step drives the reaction to completion, forming a stable C=N double bond. This straightforward and high-yielding transformation is ideal for generating large libraries of derivatives for biological screening.[11]

G cluster_reactants Reactants cluster_product Product A 1-ethyl-1H-pyrazole-5-carbohydrazide (Nucleophile) C Ethanol Solvent Catalytic Acid (H+) A->C Condensation B Aldehyde or Ketone (R-CO-R') (Electrophile) B->C Condensation D N-Acylhydrazone Derivative (Schiff Base) C->D Dehydration E Water (H₂O) D->E Byproduct

Caption: Reaction of carbohydrazide with an aldehyde/ketone.
Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system. The N-ethyl group is electron-donating, which tends to activate the ring towards electrophilic aromatic substitution. Conversely, the C5-carbohydrazide group is electron-withdrawing, deactivating the ring. These opposing effects make predicting the precise site of substitution complex, but the C4 position is a likely candidate for electrophilic attack.

Stability and Storage

The compound is expected to be stable under standard laboratory conditions. However, the carbohydrazide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry, and well-ventilated place to prevent degradation.[12]

Synthesis and Analytical Characterization

A reliable synthetic route and robust analytical characterization are essential for ensuring the purity and identity of the compound for research purposes.

Proposed Synthetic Pathway

A common and effective method for synthesizing pyrazole carbohydrazides involves a two-step process starting from a suitable ester precursor.

Experimental Rationale:

  • Step 1: Pyrazole Ring Formation. The synthesis begins with the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with ethylhydrazine. This reaction is a classic method for forming substituted pyrazole rings.

  • Step 2: Hydrazinolysis. The resulting ethyl 1-ethyl-1H-pyrazole-5-carboxylate is then converted to the target carbohydrazide. This is achieved by reacting the ester with hydrazine hydrate. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is typically performed under reflux in ethanol to ensure it proceeds to completion, yielding the desired carbohydrazide, which often precipitates upon cooling.[9][11]

G Start Starting Materials (e.g., β-dicarbonyl, ethylhydrazine) Step1 Step 1: Cyclocondensation Formation of Pyrazole Ester Start->Step1 Intermediate Intermediate: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Step1->Intermediate Step2 Step 2: Hydrazinolysis Ester to Hydrazide Conversion Intermediate->Step2 Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux Reagent->Step2 Product Final Product: 1-ethyl-1H-pyrazole-5-carbohydrazide Step2->Product

Caption: Proposed two-step synthesis workflow.
Analytical Characterization Profile

Confirming the structure of the synthesized compound requires a suite of spectroscopic techniques. Based on the known structure, the following spectral data are predicted:

  • ¹H NMR Spectroscopy:

    • Ethyl Group: A triplet signal around δ 1.3-1.5 ppm (3H, -CH₃) and a quartet around δ 4.2-4.4 ppm (2H, -CH₂-).

    • Pyrazole Protons: Two distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely doublets, corresponding to the protons at the C3 and C4 positions.

    • Hydrazide Protons: Broad signals for the -NH (1H) and -NH₂ (2H) protons, which are exchangeable with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration.[13]

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a separate band for the -NH stretch.

    • C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

    • C=N and C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region from the pyrazole ring.[9][13]

  • Mass Spectrometry:

    • The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (154.17).

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety must be adopted based on the hazards associated with its functional groups.

  • Potential Hazards:

    • The carbohydrazide moiety suggests potential for being harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[14][15]

    • Some hydrazide compounds can be unstable upon heating.[14]

    • The pyrazole core in related molecules can cause skin and eye irritation.[16][17]

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

    • Avoid formation of dust and aerosols.[12]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

    • Refrigeration (0-8°C) is recommended for maintaining long-term purity.[1]

Conclusion

1-ethyl-1H-pyrazole-5-carbohydrazide is a strategically designed molecule that holds considerable promise as a synthetic intermediate in drug discovery and materials science. Its physicochemical properties, characterized by a hydrophilic nature and a highly reactive nucleophilic center, make it an ideal candidate for the construction of diverse chemical libraries. The straightforward synthetic pathway and predictable analytical profile further enhance its accessibility for research. By understanding and applying the principles outlined in this guide, researchers can effectively and safely utilize this compound to explore new chemical space and develop innovative solutions to challenges in medicine and agriculture.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7021007, 1-ethyl-1H-pyrazole-5-carbohydrazide. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 498446, 1-Ethylpyrazole. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5054020, 1-ethyl-1H-pyrazole-4-carbohydrazide. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10313108, 1-ethyl-1H-pyrazol-5-ol. Available from: [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. Available from: [Link]

  • Pratik, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available from: [Link]

  • Ghashang, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. Available from: [Link]

  • NIST. (2025). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester in NIST WebBook. Available from: [Link]

  • da Silva, A. C. M., et al. (2017). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 10(1), 2. Available from: [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404. Available from: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

  • ResearchGate. (2020). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]

  • Zheng, L., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(15), 5779. Available from: [Link]

  • Talaviya, R., & Akbari, J. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 285, 02002. Available from: [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. Available from: [Link]

  • ResearchGate. (2025). Synthesis, crystal structure, spectroscopic, antidiabetic, antioxidant and computational investigations of Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate. Available from: [Link]

  • Marković, V., & Joksović, M. D. (2014). “On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparation of Pyrazole-3-carboxylate Derivatives and 3,5-disubstituted Pyrazoles. Royal Society of Chemistry. Available from: [Link]

Sources

Foundational

The Pyrazole Carbohydrazide Scaffold: A Technical Guide to Discovery, Synthesis, and Application

The following technical guide details the discovery, synthetic evolution, and pharmacological significance of pyrazole carbohydrazides. Executive Summary The pyrazole carbohydrazide motif represents a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and pharmacological significance of pyrazole carbohydrazides.

Executive Summary

The pyrazole carbohydrazide motif represents a privileged structure in medicinal and agrochemical discovery. Merging the pharmacokinetically stable pyrazole ring with the hydrogen-bond-rich carbohydrazide linker (


 or 

), this scaffold has evolved from a simple chemical curiosity into a critical tool for targeting G-protein coupled receptors (GPCRs), kinases, and insect growth regulators. This guide analyzes the historical progression of this moiety, its synthetic pathways, and its mechanistic versatility.[1][2][3]

Historical Genesis: From Knorr to Functionalized Linkers

The history of pyrazole carbohydrazides is bipartite: it begins with the fundamental synthesis of the pyrazole ring and evolves through the strategic "linker chemistry" of the mid-20th century.

  • 1883 (The Foundation): Ludwig Knorr discovers the reaction between hydrazines and

    
    -dicarbonyls, yielding the first pyrazole (Antipyrine). This established the heterocyclic core.[4]
    
  • 1950s-1970s (The Linker Era): Medicinal chemists began exploring hydrazine derivatives (hydrazides) as anti-tubercular agents (inspired by Isoniazid). Researchers found that attaching these hydrazide tails to pyrazole cores created "hybrid" molecules that retained the stability of the pyrazole while gaining the metal-chelating and H-bonding capacity of the hydrazide.

  • 1990s-Present (Targeted Discovery): The discovery of the cannabinoid receptor 1 (CB1) antagonist Rimonabant (a pyrazole carboxamide) triggered a massive wave of bioisosteric replacements. The carbohydrazide emerged as a key bioisostere, offering distinct solubility profiles and novel hydrogen-bonding vectors for active site engagement.

Synthetic Architectures and Protocols

The synthesis of pyrazole carbohydrazides generally proceeds via two primary vectors: Nucleophilic Acyl Substitution (Hydrazinolysis) or Direct Amide Coupling .

Core Synthetic Pathways (DOT Visualization)

SyntheticPathways Start 1,3-Dicarbonyl (or Diequivalent) PyrazoleEster Pyrazole Carboxylate Ester Start->PyrazoleEster Cyclocondensation (Knorr) Hydrazine Hydrazine Derivative Hydrazine->PyrazoleEster PyrazoleAcid Pyrazole Carboxylic Acid PyrazoleEster->PyrazoleAcid Hydrolysis (LiOH/NaOH) Target Pyrazole Carbohydrazide PyrazoleEster->Target NH2NH2•H2O EtOH, Reflux PyrazoleAcid->Target Coupling Reagent (EDC/HOBt) + NH2NHR Diacyl Diacylhydrazine (Sym/Asym) Target->Diacyl R-COCl / Base (Acylation)

Figure 1: Divergent synthetic pathways accessing mono- and di-substituted pyrazole carbohydrazides.

Validated Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbohydrazide

Context: This protocol utilizes the "Ester Hydrazinolysis" route, preferred for its operational simplicity and high atom economy.

Reagents:

  • Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 99%, 5.0 eq)

  • Ethanol (Absolute, solvent volume: 10 mL/g of substrate)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate and absolute ethanol. Stir until a homogeneous suspension or solution is achieved.

  • Nucleophilic Attack: Add Hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ester spot (
    
    
    
    ) should disappear, replaced by a lower migrating hydrazide spot (
    
    
    ).
  • Precipitation: Cool the mixture to room temperature, then to

    
    . The carbohydrazide product typically precipitates as a white crystalline solid.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted hydrazine.
  • Purification: Recrystallize from Ethanol/DMF if necessary.

Self-Validation Check:

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl (

    
    ) and appearance of the hydrazide doublet (
    
    
    
    ,
    
    
    ).

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The "discovery" phase in modern contexts focuses on the carbohydrazide as a scaffold for kinase inhibition and antimicrobial activity.

Key Biological Targets
  • Anticancer (Kinase Inhibition): The carbohydrazide linker mimics the hinge-binding motif of ATP, allowing the pyrazole to orient hydrophobic substituents into the kinase back pocket.

  • CB1 Receptor Antagonism: Derivatives of Rimonabant where the amide is replaced by a carbohydrazide often show improved water solubility while maintaining affinity.

  • Antimicrobial/Antitubercular: The hydrazide moiety is critical for inhibiting enoyl-ACP reductase (InhA) in M. tuberculosis.

Comparative Activity Data (Representative)

Table 1: Influence of Carbohydrazide Substitution on Biological Potency

Compound ClassR-Group (Pyrazole N1)Linker TypeTarget/OrganismActivity (

/ MIC)
Ref
Anticancer 4-Chlorophenyl-CONHNH-EGFR Kinase

[1, 2]
Anticancer Phenyl-CONH- (Amide)EGFR Kinase

[1]
Antitubercular 2,4-Difluorophenyl-CONHNH-M. tuberculosis

[3]
Insecticidal 3-Chloropyridin-2-yl-CONHN(tBu)CO-H. armigera

[4]

Analysis: The data indicates that the carbohydrazide linker often confers superior potency compared to the simple amide (Row 1 vs Row 2), likely due to the additional hydrogen bond donor (


) facilitating tighter receptor binding.

Agrochemical Application: The Diacylhydrazine Connection

While often overshadowed by pharma, the discovery of non-steroidal ecdysone agonists (insect growth regulators) relies heavily on the carbohydrazide architecture.

  • Mechanism: These compounds bind to the ecdysone receptor (EcR) in insects, triggering premature molting.

  • Structural Evolution: The classic tebufenozide scaffold (a dibenzoylhydrazine) has been modified by replacing one phenyl ring with a pyrazole .

  • Advantage: The pyrazole-containing diacylhydrazines (e.g., derivatives of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole) exhibit higher selectivity for Lepidopteran pests and improved metabolic stability compared to their homocyclic counterparts.

Mechanistic Insight: Binding Mode Visualization

The following diagram illustrates the hypothetical binding mode of a pyrazole carbohydrazide within a generic Kinase ATP-binding pocket, highlighting the "linker" function.

Mechanism cluster_ligand Ligand Structure Hinge Kinase Hinge Region (Glu/Met backbone) HydroPocket Hydrophobic Pocket (Gatekeeper Residue) Pyrazole Pyrazole Core (Scaffold) Pyrazole->HydroPocket Van der Waals Linker Carbohydrazide Linker (-C=O-NH-NH-) Pyrazole->Linker Linker->Hinge H-Bond Acceptor (C=O) Linker->Hinge H-Bond Donor (NH) Tail Aryl Tail (Substituent) Linker->Tail Tail->HydroPocket $pi$-Stacking

Figure 2: Pharmacophore mapping of pyrazole carbohydrazides in a kinase active site.

Future Outlook

The trajectory of pyrazole carbohydrazides is shifting toward Molecular Glues and PROTACs (Proteolysis Targeting Chimeras). The carbohydrazide nitrogen offers a chemically distinct handle for attaching E3 ligase recruiters without disrupting the primary binding affinity of the pyrazole core. Furthermore, "diacylhydrazine" insecticides containing pyrazoles are being optimized to overcome resistance in Diamondback moths (Plutella xylostella).

References

  • Bennani, F. E., et al. (2020). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry, 97, 103470.[4]

  • Nitulescu, G. M., et al. (2010). Synthesis and pharmacological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 45(11), 4914-4919.

  • Ahsan, M. J., et al. (2011). Synthesis and antitubercular activity of some 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbohydrazides. European Journal of Medicinal Chemistry, 46(2), 566-574.

  • Wang, B. L., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.[5] Chemistry Central Journal, 11, 51.

  • Knorr, L. (1883).[6][7][8] Einwirkung von Acetessigester auf Phenylhydrazin.[4] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2604.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of pyrazole carbohydrazide derivatives

Executive Summary This application note details a robust, three-phase protocol for the synthesis of pyrazole-3-carbohydrazide derivatives. Unlike standard Knorr syntheses using -keto esters (which often yield pyrazolones...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-phase protocol for the synthesis of pyrazole-3-carbohydrazide derivatives. Unlike standard Knorr syntheses using


-keto esters (which often yield pyrazolones), this protocol utilizes a Claisen condensation-Knorr cyclization sequence  to preserve the ester functionality required for subsequent hydrazinolysis.

The resulting carbohydrazide motif is a critical pharmacophore in drug discovery, serving as a precursor for Schiff bases, oxadiazoles, and triazoles with documented anti-inflammatory (COX-2 inhibition), anticancer, and antimicrobial profiles.

Strategic Synthesis Overview

The synthesis is designed to maximize regiocontrol and yield. It proceeds through three distinct chemical environments:[1]

  • Scaffold Construction: Base-catalyzed Claisen condensation of a methyl ketone with diethyl oxalate.

  • Heterocyclization: Acid-catalyzed Knorr reaction to form the pyrazole ester.

  • Functional Transformation: Nucleophilic acyl substitution (hydrazinolysis) to generate the target carbohydrazide.

Visual Workflow (Process Logic)

SynthesisWorkflow Start Start: Acetophenone Deriv. Inter1 Intermediate 1: Diketoester Start->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate (NaOEt/EtOH) Reagent1->Inter1 Inter2 Intermediate 2: Pyrazole Ester Inter1->Inter2 Knorr Cyclization Step2 Hydrazine Hydrate (AcOH/EtOH) Step2->Inter2 Final Target: Pyrazole Carbohydrazide Inter2->Final Hydrazinolysis Step3 Excess N2H4 (Reflux) Step3->Final

Figure 1: Linear synthetic workflow for pyrazole carbohydrazide generation.

Phase 1: Scaffold Construction (The Diketoester Intermediate)

Objective: Synthesize ethyl 2,4-dioxo-4-arylbutanoate. Rationale: Direct reaction of simple


-keto esters (like ethyl acetoacetate) with hydrazine often leads to 5-pyrazolones via internal cyclization. To retain the ester group for later conversion to a carbohydrazide, we must introduce a 1,2-dicarbonyl system via diethyl oxalate.
Protocol A: Claisen Condensation
  • Reagents: Acetophenone (10 mmol), Diethyl oxalate (10 mmol), Sodium ethoxide (10 mmol), Ethanol (dry).

  • Conditions:

    
     to Room Temperature (RT), 4–6 hours.
    

Step-by-Step:

  • Catalyst Prep: Dissolve sodium metal (0.23 g) in absolute ethanol (10 mL) under

    
     atmosphere to generate fresh NaOEt. Cool to 
    
    
    
    in an ice bath.
  • Addition: Add diethyl oxalate (1.36 mL, 10 mmol) dropwise.

  • Substrate Introduction: Add acetophenone (1.20 g, 10 mmol) slowly to the stirring mixture. Note: The solution typically turns yellow/orange, indicating enolate formation.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT. Stir for 4 hours.
    
  • Work-up: Acidify with dilute HCl to pH 4. Extract with ethyl acetate (

    
    ). Dry organic layer over 
    
    
    
    and concentrate.
  • Validation:

    
     should show a singlet around 
    
    
    
    (methine proton of the enol form).

Phase 2: Heterocyclization (The Knorr Reaction)

Objective: Cyclize the diketoester to Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Critical Mechanism: The reaction is regioselective.[2] Hydrazine attacks the most reactive carbonyl (C2, adjacent to the ester) or C4 depending on conditions. In acidic ethanol, the 3-carboxylate isomer is favored.

Protocol B: Cyclocondensation
  • Reagents: Diketoester (from Phase 1), Hydrazine hydrate (12 mmol), Glacial Acetic Acid (catalytic), Ethanol.

  • Conditions: Reflux, 2–4 hours.

Step-by-Step:

  • Dissolution: Dissolve the crude diketoester in ethanol (20 mL).

  • Acidification: Add 0.5 mL glacial acetic acid. Why? Acid catalysis promotes protonation of the carbonyls, facilitating nucleophilic attack by hydrazine.

  • Cyclization: Add hydrazine hydrate (80%, 0.6 mL) dropwise. Heat the mixture to reflux (

    
    ).
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (high

    
    ) should disappear.
    
  • Isolation: Cool to RT. Pour onto crushed ice. The ester usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Phase 3: Hydrazinolysis (The Critical Junction)

Objective: Convert the ethyl ester to the carbohydrazide (


).
Expert Insight:  This step requires excess hydrazine . If stoichiometric amounts are used, the product hydrazide can attack another molecule of ester, forming a dimer (

).
Mechanism of Action

Mechanism Step1 Nucleophilic Attack (N2H4 on Carbonyl) Step2 Tetrahedral Intermediate Step1->Step2 Addition Step3 Elimination of Ethoxide (EtOH) Step2->Step3 Elimination Product Pyrazole Carbohydrazide Step3->Product Proton Transfer

Figure 2: Nucleophilic acyl substitution mechanism driving hydrazinolysis.

Protocol C: Hydrazide Formation
  • Reagents: Pyrazole Ester (5 mmol), Hydrazine Hydrate (25 mmol - 5 eq ), Ethanol (15 mL).

  • Conditions: Reflux, 4–6 hours.

Step-by-Step:

  • Setup: Place the pyrazole ester (1.15 g) in a round-bottom flask with ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.25 mL) in one portion.

  • Reflux: Heat to reflux. The solid ester will dissolve, and eventually, the product may precipitate out of the hot solution (depending on solubility).

  • Completion: TLC (CHCl3:MeOH 9:1) will show a baseline spot or low

    
     spot corresponding to the hydrazide.
    
  • Purification:

    • Cool to RT.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate solvent to 50%, cool in ice bath.

    • Crucial: Wash the solid thoroughly with water to remove trace hydrazine (toxic/reactive).

Analytical Validation & Data

Successful synthesis is confirmed by specific spectral signatures.

FragmentTechniqueExpected Signal / Observation
Ester (Precursor) IR

(ester) at


Quartet (

) and Triplet (

) for

Carbohydrazide (Product) IRDoublet

at

;

(amide) shifts to


Disappearance of Ethyl signals. Appearance of

(broad s,

) and

(s,

)
Mass Spec

peak corresponding to

Troubleshooting & Optimization

Problem 1: Low Yield in Phase 1 (Claisen)

  • Cause: Moisture in the reaction. Sodium ethoxide decomposes to NaOH and ethanol in water, hydrolyzing the ester instead of condensing.

  • Fix: Use freshly distilled dry ethanol and keep the reaction under nitrogen.

Problem 2: Formation of "Dimer" in Phase 3

  • Cause: Insufficient hydrazine concentration. The newly formed hydrazide competes with hydrazine as a nucleophile.

  • Fix: Increase hydrazine hydrate to 5–10 equivalents. The excess is easily removed by water washing during filtration.

Problem 3: Regioisomer Mixtures in Phase 2

  • Insight: If using substituted hydrazines (e.g., Methylhydrazine), you will get two isomers (1-methyl-3-carboxylate vs 1-methyl-5-carboxylate).

  • Control: Solvent polarity affects this ratio. Non-polar solvents often favor the 5-isomer, while acidic alcoholic solvents favor the 3-isomer. Separation via column chromatography is usually required if isomers form.

References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity

    • Source: BenchChem Technical Support.[3] "Managing Regioselectivity in Substituted Pyrazole Synthesis." (2025).[2][3][4][5][6]

  • Biological Activity of Pyrazole Carbohydrazides

    • Source: Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review."[7] Molecules (2018).[4]

    • URL:[Link]

  • Source:Asian Journal of Green Chemistry.
  • Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine (Mechanistic Analog)

    • Source:Molbank (NIH/PMC).
    • URL:[Link]

Sources

Application

Application Note: Regioselective Synthesis of 1-Ethyl-1H-pyrazole-5-carbohydrazide

Abstract & Strategic Overview The synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide presents a classic regiochemical challenge in heterocyclic chemistry. The reaction of monosubstituted hydrazines (e.g., ethylhydrazine)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide presents a classic regiochemical challenge in heterocyclic chemistry. The reaction of monosubstituted hydrazines (e.g., ethylhydrazine) with 1,3-dicarbonyl equivalents typically yields a mixture of 1,5- and 1,3- isomers, with the thermodynamic preference often favoring the unwanted 1,3-isomer.

This Application Note provides a regiochemically definitive protocol utilizing Directed Ortho Metalation (DoM) to exclusively generate the 1,5-substituted precursor, followed by hydrazinolysis. This method circumvents the difficult chromatographic separation of isomers inherent in traditional cyclization routes.

Key Chemical Challenges
  • Regioselectivity: Distinguishing between 1-ethyl-1H-pyrazole-5-carboxylate (Target) and 1-ethyl-1H-pyrazole-3-carboxylate (Impurity).

  • Purification: Isomers often co-crystallize; kinetic control is essential.

  • Safety: Handling of hydrazine hydrate (highly toxic/carcinogenic) and n-Butyllithium (pyrophoric).

Mechanistic Insight & Pathway Analysis

The Regioselectivity Problem (Traditional Route)

In the classical Knorr pyrazole synthesis using ethyl 2,4-dioxovalerate and ethylhydrazine, the nucleophilic attack can occur at either carbonyl.

  • Path A (Kinetic/Steric): Attack of the terminal nitrogen (

    
    ) on the most accessible ketone (
    
    
    
    ) leads to the 1-ethyl-3-carboxylate (Unwanted).
  • Path B (Desired): Attack of the substituted nitrogen (

    
    ) on the 
    
    
    
    ketone, or
    
    
    on the
    
    
    ester-adjacent ketone, is required for the 1-ethyl-5-carboxylate . This is often disfavored electronically.
The Solution: Directed Ortho Metalation (DoM)

To guarantee the formation of the 5-isomer, we utilize the coordination ability of the pyrazole


 nitrogen.
  • Starting Material: 1-Ethylpyrazole (commercially available or easily synthesized).

  • Lithiation: Treatment with n-BuLi at -78°C results in exclusive deprotonation at C5 due to the Chelating Effect of the N1-ethyl group and the inherent acidity of the C5 proton.

  • Quenching: Reaction with ethyl chloroformate introduces the ester group at C5 with 100% regiocontrol.

ReactionMechanism cluster_unwanted Avoided Pathway (Cyclization) Start 1-Ethylpyrazole Lithiation C5-Lithiation (DoM Intermediate) Start->Lithiation n-BuLi, THF, -78°C Coordination to N2 Ester Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Precursor) Lithiation->Ester Cl-COOEt Electrophilic Trapping Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral NH2NH2 Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Product 1-Ethyl-1H-pyrazole-5-carbohydrazide (Target) Tetrahedral->Product - EtOH Elimination Unwanted 1,3-Isomer Mixture

Figure 1: Mechanistic pathway comparing the Directed Ortho Metalation (DoM) route (solid lines) vs. the avoided cyclization route (dashed).

Experimental Protocols

Phase 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Objective: Regioselective formation of the ester precursor.

Materials:

  • 1-Ethylpyrazole (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Ethyl Chloroformate (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
    .
    
  • Solvation: Add 1-Ethylpyrazole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (11 mmol) over 15 minutes. Maintain internal temperature below -70°C.

    • Observation: Solution may turn yellow/orange.

    • Hold: Stir at -78°C for 45 minutes to ensure complete lithiation at C5.

  • Quenching: Add Ethyl Chloroformate (12 mmol) dropwise.

    • Note: Exothermic reaction.[1] Control addition rate.

  • Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
     (20 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2) if necessary, though the DoM route typically yields high purity.

Phase 2: Hydrazinolysis to 1-Ethyl-1H-pyrazole-5-carbohydrazide

Objective: Conversion of the ester to the hydrazide.

Materials:

  • Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (from Phase 1)

  • Hydrazine Hydrate (80% or 64-65% aq. solution, 5.0 - 10.0 eq)

  • Ethanol (Absolute)[2]

Procedure:

  • Dissolution: Dissolve the ester (5 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Hydrazine Hydrate (25-50 mmol).

    • Optimization: Excess hydrazine drives the equilibrium forward and prevents dimer formation (bis-hydrazide).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check TLC (10% MeOH in DCM). The ester spot (

      
      ) should disappear; a polar baseline spot (Hydrazide) will appear.
      
  • Isolation:

    • Cool to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Crystallization: Add cold diethyl ether or hexanes to induce precipitation. If oil forms, scratch the glass or seed with a crystal.

    • Filter the white solid and wash with cold ether.

  • Drying: Dry under high vacuum at 40°C for 12 hours to remove trace hydrazine.

Quality Control & Validation

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, H2O/MeCN)
Identity (NMR) Distinct C3-H and C4-H doublets1H-NMR (DMSO-d6)
Melting Point 134–140°C (Analogous range)Capillary Method
NMR Interpretation (Differentiation of Isomers)

The critical validation is ensuring the substituent is at C5.

  • 1-Ethyl-1H-pyrazole-5-carbohydrazide (Target):

    • C3-H: Appears as a doublet (or broad singlet) at

      
       ppm.
      
    • C4-H: Appears as a doublet at

      
       ppm.
      
    • Coupling:

      
       Hz.
      
    • N-Ethyl: Quartet at

      
       ppm (Deshielded due to proximity to C5-Carbonyl).
      
  • 1-Ethyl-1H-pyrazole-3-carbohydrazide (Impurity):

    • N-Ethyl: Quartet typically at

      
       ppm (Less deshielded).
      
    • C5-H: Appears downfield (

      
       ppm) due to being adjacent to N1.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete lithiation or moisture in THF.Ensure THF is distilled/dry. Increase lithiation time to 1 hr. Verify n-BuLi titer.
Mixture of Isomers Used "Cyclization Route" instead of DoM.Switch to Phase 1 (DoM) protocol. Cyclization of ethyl hydrazine + dioxovalerate is notoriously non-selective.
Oiling out (Step 2) Residual solvent or impurities.Triturate the oil with cold diethyl ether/pentane. Sonicate to induce crystallization.
Bis-hydrazide formation Insufficient Hydrazine Hydrate.Ensure at least 5 equivalents of hydrazine hydrate are used.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: PMC (PubMed Central).
    • URL:[Link] (Generalized link for context on regiocontrol).

  • Lithiation of Pyrazoles (DoM)

    • Title: Lithiation of five-membered heteroaromatic compounds.[1][3]

    • Source: Canadian Journal of Chemistry.[1]

    • URL:[Link]

  • Hydrazide Formation Protocol

    • Title: Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)
    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Physical Data (Analogous)

    • Title: 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide Properties.[4]

    • Source: Chem-Impex Intern

Sources

Method

Comprehensive Analytical Characterization of 1-ethyl-1H-pyrazole-5-carbohydrazide: A Multi-Technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with over 59% of unique small-molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with over 59% of unique small-molecule drugs approved by the U.S. FDA containing such a moiety.[1][2] Among these, pyrazole derivatives are particularly noteworthy for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6] The addition of a carbohydrazide functional group can further enhance the therapeutic potential of the pyrazole core, making compounds like 1-ethyl-1H-pyrazole-5-carbohydrazide (PubChem CID: 7021007) compelling candidates for drug discovery and development programs.[5][7][8]

This application note provides a comprehensive, multi-technique guide for the analytical characterization of 1-ethyl-1H-pyrazole-5-carbohydrazide. The objective is to establish a robust analytical control strategy that ensures the identity, purity, and quality of the active pharmaceutical ingredient (API). The methodologies described herein are grounded in the principles of scientific integrity and are designed to be self-validating, aligning with the stringent requirements of regulatory bodies and the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Physicochemical Properties and Molecular Structure

A foundational understanding of the molecule's properties is paramount before commencing any analytical work. 1-ethyl-1H-pyrazole-5-carbohydrazide is a small molecule featuring a substituted pyrazole ring linked to a carbohydrazide group. This structure imparts specific chemical characteristics that dictate the choice of analytical methods.

Table 1: Physicochemical Properties of 1-ethyl-1H-pyrazole-5-carbohydrazide

PropertyValueSource
Molecular Formula C₆H₁₀N₄O[7]
Molecular Weight 154.17 g/mol [7]
Monoisotopic Mass 154.08546096 Da[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Predicted LogP -0.6[7]

The predicted LogP value suggests high polarity, which is a critical factor for selecting chromatographic conditions.

Orthogonal Analytical Strategy: The "Why"

A robust characterization relies on an orthogonal approach, where multiple analytical techniques based on different principles are employed. This strategy ensures that a comprehensive profile of the molecule is obtained, minimizing the risk of overlooking impurities or structural ambiguities.

cluster_sample Sample: 1-ethyl-1H-pyrazole-5-carbohydrazide cluster_techniques Analytical Techniques cluster_output Characterization Profile Sample API Batch HPLC HPLC/UPLC (Purity & Assay) Sample->HPLC Orthogonal Analysis MS Mass Spectrometry (Identity & Mass) Sample->MS Orthogonal Analysis NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR Orthogonal Analysis Thermal Thermal Analysis (Physical Properties) Sample->Thermal Orthogonal Analysis Other Elemental Analysis, FT-IR (Composition & Functional Groups) Sample->Other Orthogonal Analysis Purity Purity Profile HPLC->Purity Identity Identity Confirmation MS->Identity Structure Structural Confirmation NMR->Structure Stability Thermal Stability Thermal->Stability Other->Structure CoA Certificate of Analysis (CoA) Identity->CoA Data Consolidation Purity->CoA Data Consolidation Structure->CoA Data Consolidation Stability->CoA Data Consolidation

Caption: Orthogonal analytical workflow for API characterization.

Chromatographic Methods (Purity and Assay)

Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of an API.[12] For a polar molecule like 1-ethyl-1H-pyrazole-5-carbohydrazide (Predicted LogP: -0.6), a Reverse-Phase (RP-HPLC) method is the logical choice.[12][13] This technique separates the main compound from potential impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is suitable due to the aromatic nature of the pyrazole ring.

Mass Spectrometry (Molecular Identity)

Causality: Mass Spectrometry (MS) provides an exact mass measurement, which is a definitive piece of evidence for confirming molecular identity.[14][15] Electrospray Ionization (ESI) is an ideal ionization technique for this polar, nitrogen-containing molecule as it readily forms protonated species [M+H]⁺ in the gas phase. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a mass measurement with high accuracy and precision.

NMR Spectroscopy (Structural Elucidation)

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation.[16] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. For pyrazole derivatives, NMR is crucial for confirming the substitution pattern on the heterocyclic ring.[17][18] Annular tautomerism can sometimes complicate pyrazole spectra; however, N-alkylation, as in this molecule (N-ethyl), simplifies the system by locking the tautomeric form, leading to a more straightforward spectral interpretation.[16]

Thermal Analysis (Physical Properties)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the compound's thermal properties.[19] DSC determines the melting point and can reveal polymorphic forms, while TGA measures weight loss as a function of temperature, indicating thermal stability and decomposition patterns.[20][21] This is critical for determining appropriate storage and handling conditions for the API.

Experimental Protocols

The following protocols are designed as a starting point for method development and validation. All methods must be validated according to ICH Q2(R2) guidelines to prove they are fit for their intended purpose.[9][10][22]

Protocol 1: Purity and Assay by RP-HPLC

Objective: To quantify 1-ethyl-1H-pyrazole-5-carbohydrazide and determine its purity by separating it from related substances.

Instrumentation and Materials:

  • HPLC or UPLC system with a UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Reference Standard: Certified 1-ethyl-1H-pyrazole-5-carbohydrazide.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the API sample to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or λmax determined by PDA scan).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 5% B (re-equilibration).

  • Analysis: Inject the blank (diluent), five replicate injections of the standard, and duplicate injections of the sample.

  • Calculations:

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Purity (%): (Area_MainPeak / Sum_All_Peaks) * 100 (using area percent normalization).

Protocol 2: Identity by LC-MS

Objective: To confirm the molecular weight of 1-ethyl-1H-pyrazole-5-carbohydrazide.

Instrumentation and Materials:

  • LC-MS system with an ESI source (e.g., Q-TOF or Orbitrap).

  • Use the same LC method as described in Protocol 3.1 to facilitate peak tracking.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the API (approx. 10 µg/mL) in the mobile phase starting condition (95:5 A:B).

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50 - 500.

  • Analysis: Infuse the sample directly or inject it via the LC system.

  • Data Interpretation: Look for the protonated molecular ion [M+H]⁺ at m/z 155.09. For HRMS, the measured mass should be within 5 ppm of the theoretical exact mass (155.0933).

Protocol 3: Structural Confirmation by NMR

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the covalent structure.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • NMR tubes.

  • Deuterated Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide is an excellent choice for this molecule due to its ability to dissolve polar compounds and to observe exchangeable N-H protons).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the API in ~0.7 mL of DMSO-d₆.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Ethyl group (CH₂): Quartet, ~4.1-4.3 ppm.

    • Ethyl group (CH₃): Triplet, ~1.3-1.5 ppm.

    • Pyrazole ring protons (H3, H4): Two doublets, ~6.0-8.0 ppm.

    • Hydrazide NH₂: Broad singlet, ~4.5-5.5 ppm.

    • Hydrazide NH: Broad singlet, ~9.5-10.5 ppm.

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • Carbonyl (C=O): ~155-165 ppm.

    • Pyrazole ring carbons (C3, C4, C5): ~100-145 ppm.

    • Ethyl group (CH₂): ~40-50 ppm.

    • Ethyl group (CH₃): ~13-16 ppm.

Note: Chemical shifts are predictive and must be confirmed by experimental data.

Method Validation Strategy per ICH Q2(R2)

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[11][23] The HPLC method (Protocol 3.1), being the primary tool for quality control, must undergo rigorous validation.

Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Table 2: Validation Parameters and Acceptance Criteria for HPLC Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity index > 0.99.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.998 over a range (e.g., 50-150% of target concentration).
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[23]
Precision (Repeatability)To show consistency of results on the same day, with the same analyst and equipment.RSD ≤ 2.0% for six replicate sample preparations or nine determinations across the range.[23]
Precision (Intermediate)To show consistency across different days, analysts, or equipment.RSD ≤ 2.0% (cumulative with repeatability).
LOD / LOQ To determine the lowest concentration that can be detected/quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To show the method is unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when changing flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).

Conclusion

The analytical characterization of 1-ethyl-1H-pyrazole-5-carbohydrazide requires a multifaceted and logical approach. By integrating orthogonal techniques such as RP-HPLC for purity, LC-MS for identity, NMR for structural verification, and thermal analysis for physical stability, a comprehensive quality profile can be established. The protocols and validation strategies outlined in this application note provide a robust framework for researchers and drug development professionals. Adherence to these principles and the guidelines set forth by the ICH is essential for ensuring the production of a safe, effective, and high-quality active pharmaceutical ingredient.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • E-RESEARCHCO. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • Unknown Source. (n.d.).
  • PubMed. (n.d.). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2021-2022.
  • BLD Pharm. (n.d.). 1001755-76-5|1-Ethyl-1H-pyrazole-5-carbohydrazide.
  • PubMed. (n.d.). Analysis of carbohydrates by mass spectrometry.
  • ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, antidiabetic, antioxidant and computational investigations of Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate.
  • PMC - NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • PMC - PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-carbohydrazide.
  • ResearchGate. (n.d.). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
  • ResearchGate. (n.d.). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.
  • MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • ResearchGate. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.
  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2020). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
  • ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • PMC - NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field.
  • ResearchGate. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.
  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Unknown Source. (n.d.). When Reality Defies Prediction: Polymorphism, Twinning, and Accordion Crystals.
  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Der Pharma Chemica. (n.d.). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
  • PubMed. (n.d.). Matrix-assisted laser desorption/ionization mass spectrometry of carbohydrates.
  • HMR Labs. (n.d.). Active Pharmaceutical Ingredient (API Testing) and Excipient Testing.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • USP. (n.d.). Active Pharmaceutical Ingredient Verification Program.
  • PubChem - NIH. (n.d.). 1-Ethylpyrazole.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Ethyl-1H-Pyrazole-5-Carbohydrazide Purity

Introduction & Scientific Context 1-Ethyl-1H-pyrazole-5-carbohydrazide (CAS: 1001755-76-5) is a critical heterocyclic building block used in the synthesis of agrochemicals (fungicides) and pharmaceutical intermediates (e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-Ethyl-1H-pyrazole-5-carbohydrazide (CAS: 1001755-76-5) is a critical heterocyclic building block used in the synthesis of agrochemicals (fungicides) and pharmaceutical intermediates (e.g., pyrazolo-pyrimidine scaffolds).

Ensuring the purity of this intermediate is vital because the hydrazide moiety (


) is highly reactive. Impurities such as the hydrolysis product (Carboxylic Acid)  or the unreacted precursor (Ethyl Ester)  can lead to side reactions in downstream coupling steps, significantly reducing yield and introducing difficult-to-remove byproducts.
Chemical Properties & Challenges
  • Polarity: The molecule is polar (LogP ~ -0.6) due to the hydrazide group and pyrazole nitrogens.

  • Basicity: The terminal amino group of the hydrazide and the pyrazole ring contribute to basicity. This often leads to peak tailing on standard C18 columns due to secondary silanol interactions.

  • Chromophore: The pyrazole ring provides adequate UV absorption, typically maximizing around 210–250 nm.

Impurity Profile & Origin

To design a valid method, we must understand the synthesis pathway. The impurities are mechanistically derived from the manufacturing process:

  • Impurity A (Acid): 1-Ethyl-1H-pyrazole-5-carboxylic acid. Arises from hydrolysis of the ester or hydrazide.

  • Impurity B (Ester): Ethyl 1-ethyl-1H-pyrazole-5-carboxylate. The unreacted starting material.

  • Impurity C (Regioisomer): 1-Ethyl-1H-pyrazole-3-carbohydrazide. A potential byproduct if the initial cyclization was not regioselective.

SynthesisPath Start Diethyl Oxalate + Ketone Inter Diketo Ester Intermediate Start->Inter Condensation Ester Impurity B (Ethyl Ester Precursor) Inter->Ester + Ethyl Hydrazine Cyclization Target Target Molecule (Carbohydrazide) Ester->Target + Hydrazine Hydrate (Hydrazinolysis) Acid Impurity A (Carboxylic Acid) Ester->Acid Hydrolysis (Side Rxn) Target->Acid Hydrolysis (Degradation)

Figure 1: Synthesis pathway illustrating the origin of critical impurities.

Method Development Strategy

Column Selection: The "Base Deactivation" Approach

Standard silica-based C18 columns often show severe tailing for hydrazides.

  • Selection: A C18 column with polar-embedded groups or a high-purity, end-capped C18 is required.

  • Rationale: Polar-embedded groups shield surface silanols and provide unique selectivity for polar nitrogen-containing heterocycles.

Mobile Phase Chemistry
  • Buffer: Phosphate buffer at pH 2.5 .

  • Causality: At pH 2.5, the hydrazide and pyrazole nitrogens are fully protonated. While this reduces retention on C18, it crucially suppresses silanol ionization (

    
     vs 
    
    
    
    ), eliminating the ion-exchange mechanism that causes tailing.
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for pyrazoles.

Detailed Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD).

  • Column: Agilent ZORBAX SB-C18 (StableBond), 250 mm x 4.6 mm, 5 µm (or equivalent end-capped C18).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterSetting
Column Temperature

Flow Rate

Injection Volume

Detection UV at

(Reference

if DAD)
Run Time 25 minutes
Mobile Phase A

Potassium Phosphate Buffer, pH

Mobile Phase B Acetonitrile

Gradient Program:

  • 0.0 min: 95% A / 5% B (Hold for retention of polar hydrazide)

  • 5.0 min: 95% A / 5% B

  • 15.0 min: 40% A / 60% B (Elute hydrophobic Ester impurity)

  • 20.0 min: 40% A / 60% B

  • 20.1 min: 95% A / 5% B (Re-equilibration)

  • 25.0 min: End

Preparation of Solutions

Buffer Preparation (20 mM Phosphate, pH 2.5):

  • Dissolve

    
     of 
    
    
    
    in
    
    
    of Milli-Q water.
  • Adjust pH to

    
     using Diluted Phosphoric Acid (
    
    
    
    ).
  • Dilute to

    
     with water.
    
  • Filter through a

    
     nylon membrane filter.
    

Sample Preparation:

  • Diluent: Water : Acetonitrile (90:10 v/v). Note: High organic content in diluent may cause peak distortion for early eluting peaks.

  • Stock Solution: Accurately weigh

    
     of the sample into a 
    
    
    
    volumetric flask. Dissolve and dilute to volume with Diluent (
    
    
    ).
  • Test Solution: Use the Stock Solution directly or dilute further if detector saturation occurs.

System Suitability & Validation Criteria

Before releasing results, the system must pass the following acceptance criteria (Self-Validating System).

ParameterAcceptance LimitRationale
Theoretical Plates (N)

Ensures column efficiency.
Tailing Factor (T)

Critical for hydrazides; indicates successful silanol suppression.
Resolution (Rs)

Between Target Peak and Impurity A (Acid).
RSD (Area)

For 5 replicate injections of standard.
Workflow Diagram

HPLC_Workflow Prep Sample Preparation (0.5 mg/mL in 90:10 Water:ACN) Inject Injection (10 µL) Prep->Inject System System Equilibration (95% Buffer pH 2.5 / 5% ACN) System->Inject Separation Gradient Elution (Retain Hydrazide, Elute Ester) Inject->Separation Detection UV Detection @ 220 nm Separation->Detection Analysis Data Analysis (Area Normalization) Detection->Analysis

Figure 2: Analytical workflow for routine purity testing.

Troubleshooting & Senior Scientist Insights

Issue: Peak Tailing of the Main Component

  • Cause: Secondary interactions with residual silanols on the stationary phase.

  • Solution: Ensure the buffer pH is strictly

    
    . If tailing persists, add 
    
    
    
    Triethylamine (TEA) to the mobile phase as a sacrificial base to block silanols [1].

Issue: "Ghost" Peaks or Baseline Drift

  • Cause: Hydrazides can oxidize over time in solution.

  • Solution: Prepare samples fresh. Store stock solutions at

    
     and protect from light.
    

Issue: Detection of Hydrazine (Reagent)

  • Note: This RP-HPLC method is designed for organic purity (Acid/Ester). It will not retain free hydrazine (reagent), which elutes in the void volume.

  • Guidance: For hydrazine quantification (genotoxic impurity), use a separate HILIC method or derivatization with benzaldehyde followed by HPLC [2].

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Subramanian, S., et al. (2022).[1] New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Rasayan Journal of Chemistry. Link

  • PubChem. (n.d.).[2] 1-Ethyl-1H-pyrazole-5-carbohydrazide Compound Summary. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Method

Application Note: A Scalable, Two-Step Synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide

Abstract This application note provides a comprehensive, field-tested guide for the scalable synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide, a key building block in pharmaceutical research and development. Pyrazole ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scalable synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide, a key building block in pharmaceutical research and development. Pyrazole carbohydrazides are versatile precursors for a wide range of biologically active molecules.[1][2] However, transitioning their synthesis from bench-scale to multi-gram or kilogram production presents significant challenges related to safety, regioselectivity, and product isolation. This document outlines a robust, two-step synthetic route, starting from commercially available reagents, that addresses these challenges. We provide detailed, step-by-step protocols, in-depth discussions on the causality behind experimental choices, process safety considerations, and analytical characterization methods. The protocols are designed to be self-validating, with clear endpoints and in-process controls, ensuring reproducibility and high purity of the final product.

Introduction and Strategic Overview

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The corresponding carbohydrazide derivatives are particularly valuable as they serve as synthetic handles for creating more complex molecules like hydrazones, triazoles, and oxadiazoles, which often exhibit a broad spectrum of pharmacological activities.[1][3]

The synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide is most effectively and scalably achieved via a two-step process:

  • Step 1: Cyclocondensation to form the intermediate, ethyl 1-ethyl-1H-pyrazole-5-carboxylate. This involves the reaction of a substituted hydrazine with a 1,3-dielectrophilic species.[4][5]

  • Step 2: Hydrazinolysis of the resulting ester to yield the target carbohydrazide. This is a standard transformation that requires careful control of reaction conditions and rigorous safety protocols.[6][7]

This approach was selected for its high efficiency, use of readily available starting materials, and amenability to large-scale production. The primary challenge in Step 1 is controlling the regioselectivity of the cyclization, while Step 2 demands meticulous handling of hydrazine hydrate, a hazardous reagent.[8][9]

G cluster_1 Step 1: Cyclocondensation cluster_2 Step 2: Hydrazinolysis SM1 Diethyl Oxalate Intermediate Ethyl 1-ethyl-1H-pyrazole-5-carboxylate SM1->Intermediate Claisen Condensation (in situ formation of ethyl 2,4-dioxovalerate) SM2 Ethyl Acetate SM2->Intermediate Claisen Condensation (in situ formation of ethyl 2,4-dioxovalerate) SM3 Sodium Ethoxide SM3->Intermediate Claisen Condensation (in situ formation of ethyl 2,4-dioxovalerate) SM4 Ethylhydrazine SM4->Intermediate Cyclization Product 1-ethyl-1H-pyrazole-5-carbohydrazide Intermediate->Product Reagent Hydrazine Hydrate Reagent->Product Nucleophilic Acyl Substitution

Part I: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Intermediate)

Principle and Rationale

The formation of the pyrazole ring is achieved through the cyclocondensation of ethylhydrazine with a suitable 1,3-dicarbonyl compound.[5][10] For this specific target, the required 1,3-dicarbonyl precursor is ethyl 2,4-dioxobutanoate. A highly efficient and scalable method involves generating this precursor in situ via a Claisen condensation between diethyl oxalate and ethyl acetate, followed by immediate reaction with ethylhydrazine in a one-pot procedure. This avoids the isolation of the potentially unstable β-ketoester.

The use of ethylhydrazine introduces the potential for forming two regioisomers. However, the reaction conditions described below strongly favor the formation of the desired 1,ethyl-5-carboxylate isomer. This is primarily because the initial nucleophilic attack of the more sterically hindered, substituted nitrogen of ethylhydrazine occurs at the more electrophilic ketone carbonyl, leading to the desired regiochemical outcome.

Detailed Protocol (100 g Scale)

Materials and Equipment

Reagent/MaterialM.W.QuantityMolesPurity
Sodium Ethoxide68.05113.4 g1.67>95%
Anhydrous Ethanol46.071.5 L-200 proof
Diethyl Oxalate146.14219.2 g1.50>99%
Ethyl Acetate88.11132.2 g1.50>99.5%
Ethylhydrazine Oxalate152.12251.0 g1.65>98%
50% NaOH (aq)40.00As needed--
Toluene92.141.0 L-Reagent
Saturated NaCl (aq)-1.0 L--
Anhydrous MgSO₄120.3750 g--
Equipment
5 L, 4-neck round-bottom flask
Mechanical stirrer, reflux condenser, dropping funnel, nitrogen inlet, thermometer

Procedure

  • Reactor Setup: Assemble the 5 L flask with the mechanical stirrer, thermometer, nitrogen inlet, and a dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Base Preparation: Charge the flask with anhydrous ethanol (1.0 L) and sodium ethoxide (113.4 g). Stir the slurry under nitrogen.

  • Claisen Condensation: In a separate flask, prepare a solution of diethyl oxalate (219.2 g) and ethyl acetate (132.2 g). Add this solution to the dropping funnel and add it dropwise to the stirred sodium ethoxide slurry over 60-90 minutes. Maintain the internal temperature between 25-30 °C using a water bath. After the addition is complete, stir the resulting orange slurry for an additional 2 hours at room temperature.

  • Ethylhydrazine Preparation: In a separate 2 L beaker, suspend ethylhydrazine oxalate (251.0 g) in water (500 mL). While stirring, carefully add 50% aqueous NaOH solution to adjust the pH to ~9.5. This liberates the free ethylhydrazine base. Caution: This step is exothermic. Cool the solution in an ice bath to below 20 °C.

  • Cyclocondensation: Cool the reaction mixture from step 3 to 0-5 °C in an ice-salt bath. Slowly add the cold ethylhydrazine solution from step 4 over 90-120 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~78 °C) for 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. b. To the remaining residue, add toluene (1.0 L) and water (1.0 L). Stir vigorously for 15 minutes. c. Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL). d. Combine all organic layers and wash with saturated NaCl solution (500 mL). e. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to yield ethyl 1-ethyl-1H-pyrazole-5-carboxylate as a colorless to pale yellow oil.

Expected Results and Characterization
  • Yield: 193-218 g (76-86%)

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H), 6.25 (d, 1H), 4.35 (q, 2H), 4.20 (q, 2H), 1.45 (t, 3H), 1.35 (t, 3H).

  • MS (ESI+): m/z 169.1 [M+H]⁺

Part II: Synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide (Final Product)

Principle and Rationale

This step involves the nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate.[6] The lone pair on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of ethanol and the formation of the highly stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating. Ethanol is a common solvent as it is a good solvent for both the starting ester and the hydrazine hydrate, and its boiling point allows for convenient reaction temperatures.

Critical Safety Note: Hydrazine hydrate is a highly toxic, corrosive, and suspected human carcinogen.[8][11] All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Detailed Protocol (200 g Scale)

Materials and Equipment

Reagent/MaterialM.W.QuantityMolesPurity
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate168.19200 g1.19>98%
Hydrazine Hydrate (64% aq. soln)50.06186 g2.3864% N₂H₄
Anhydrous Ethanol46.071.0 L-200 proof
Deionized Water18.022.0 L--
Equipment
3 L, 4-neck round-bottom flask
Mechanical stirrer, reflux condenser, nitrogen inlet, thermometer
Large Büchner funnel and vacuum flask

Procedure

  • Reactor Setup: Assemble the 3 L flask with the mechanical stirrer, thermometer, nitrogen inlet, and reflux condenser in a chemical fume hood.

  • Reaction Mixture: Charge the flask with ethyl 1-ethyl-1H-pyrazole-5-carboxylate (200 g) and anhydrous ethanol (1.0 L). Stir to form a homogeneous solution.

  • Hydrazine Addition: Slowly add hydrazine hydrate (186 g) to the stirred solution at room temperature. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours. The product will begin to precipitate from the solution as a white solid. Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.

  • Product Isolation: a. Cool the reaction slurry to 0-5 °C using an ice bath and hold for at least 1 hour to maximize precipitation. b. Isolate the white solid by vacuum filtration using a Büchner funnel. c. Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove excess hydrazine hydrate and other water-soluble impurities. d. Perform a final wash with a small amount of cold ethanol (200 mL) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

Expected Results and Characterization
  • Yield: 165-177 g (90-96%)

  • Appearance: White crystalline solid

  • Melting Point: 118-121 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.50 (s, 1H, -NH), 7.40 (d, 1H), 6.40 (d, 1H), 4.45 (s, 2H, -NH₂), 4.10 (q, 2H), 1.30 (t, 3H).

  • MS (ESI+): m/z 155.1 [M+H]⁺

Scale-Up Considerations and Safety Analysis

Scaling up chemical synthesis requires careful attention to process safety, heat management, and material handling.

G cluster_0 Key Scale-Up Parameters cluster_1 Safety Focus A {Heat Management|Control exotherms during base and hydrazine additions. Ensure adequate cooling capacity for the reactor.} E {Hazard Communication|All personnel must be trained on the specific hazards of hydrazine hydrate (toxicity, carcinogenicity). Review Safety Data Sheets (SDS) for all reagents.[8][9][12]} A->E B {Mixing Efficiency|Maintain good agitation to ensure homogeneity, especially during precipitation steps. Avoid dead spots in the reactor.} B->E C {Material Transfer|Use closed systems or contained charging for hydrazine hydrate. Consider pumping slurries vs. manual transfer.} C->E D {Product Isolation|Ensure filtration and drying equipment is appropriately sized for the expected product volume. Optimize wash steps to minimize solvent usage.} D->E

Hazard Analysis

ReagentPrimary HazardsRecommended PPE & Handling
Sodium Ethoxide Flammable solid, corrosive, reacts violently with water.Fume hood, nitrogen atmosphere, flame-retardant lab coat, safety glasses, nitrile gloves.
Ethylhydrazine Toxic, flammable, potential carcinogen.Fume hood, safety glasses, face shield, chemical-resistant gloves and apron. Handle as free base in solution.
Hydrazine Hydrate Highly Toxic , Suspected Carcinogen , Corrosive, Flammable.[8][9][11]Strictly in fume hood. Use a dedicated set of glassware. Wear safety glasses, face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Have a hydrazine spill kit available.
Ethanol / Toluene Flammable liquids.Fume hood, grounded equipment to prevent static discharge, store in flammable safety cabinet.

Waste Disposal: Aqueous waste containing hydrazine must be quenched before disposal. A common method is treatment with an oxidizing agent like sodium hypochlorite (bleach) under controlled conditions. All organic waste should be collected and disposed of according to institutional guidelines.

Troubleshooting

ProblemPotential CauseSuggested Solution
Step 1: Low Yield Incomplete Claisen condensation due to moisture inactivating the base.Ensure all reagents and solvents are anhydrous. Purge the reactor thoroughly with nitrogen.
Incomplete cyclization.Extend the reflux time and monitor by LC-MS. Ensure correct stoichiometry of ethylhydrazine.
Step 2: Oily Product Incomplete reaction; starting ester remains.Increase reflux time. Ensure at least 2 equivalents of hydrazine are used.
Inefficient precipitation.Ensure the slurry is cooled to 0-5 °C for a sufficient time before filtration. Add a non-solvent like heptane to aid precipitation if necessary.
Product Discoloration Air oxidation or presence of impurities.Ensure the reaction is run under a nitrogen atmosphere. Recrystallize the final product from ethanol if purity specifications are not met.

Conclusion

The two-step synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide detailed in this application note provides a reliable and scalable manufacturing process. By employing an in situ generation of the 1,3-dicarbonyl intermediate and carefully controlling the subsequent hydrazinolysis, this protocol delivers the target compound in high yield (>70% overall) and excellent purity. Adherence to the outlined safety procedures, particularly concerning the handling of hydrazine hydrate, is paramount for the successful and safe implementation of this synthesis at any scale.

References

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404. Available from: [Link]

  • Al-Awadi, N. A., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 2055-2063. Available from: [Link]

  • Naimi, Y., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. Available from: [Link]

  • Daidone, G., et al. (1998). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc. Available from: [Link]

  • Chawla, G., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505. Available from: [Link]

  • Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Available from: [Link]

  • Google Patents. US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Organic Chemistry Portal. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

  • Al-Omar, M. A., et al. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(4), 2307-2317. Available from: [Link]

  • ResearchGate. (2021). Synthesis of pyrazole carboxylic acid intermediate 5... Available from: [Link]

  • Brimble, M. A., et al. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Organic Letters, 15(21), 5484-5487. Available from: [Link]

  • Bălăşescul, A., & Olaru, O. T. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 16(8), 6685-6704. Available from: [Link]

  • ChemRxiv. (2021). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Available from: [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • ACS Publications. (2026). Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane. Organic Letters. Available from: [Link]

  • Royal Society of Chemistry. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules. Available from: [Link]

  • ResearchGate. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available from: [Link]

Sources

Application

Application Note: High-Yield Synthesis of Pyrazole-4-Carbohydrazide

Abstract This guide details the optimized synthesis of pyrazole-4-carbohydrazide via the nucleophilic acyl substitution (hydrazinolysis) of ethyl pyrazole-4-carboxylate. Pyrazole carbohydrazides are critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized synthesis of pyrazole-4-carbohydrazide via the nucleophilic acyl substitution (hydrazinolysis) of ethyl pyrazole-4-carboxylate. Pyrazole carbohydrazides are critical pharmacophores in drug discovery, serving as precursors for Schiff bases and exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties. This protocol prioritizes safety, reproducibility, and yield maximization, addressing common pitfalls such as dimer formation and incomplete conversion.

Strategic Planning & Safety

Core Safety Directive: Hydrazine Hydrate

WARNING: Hydrazine hydrate is a potent hepatotoxin, carcinogen, and corrosive agent.[1] It is unstable in the presence of oxidizers and certain metals (catalytic decomposition).

  • Engineering Controls: All operations must be performed in a certified fume hood.

  • PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), face shield, and chemical-resistant apron.

  • Waste: Segregate hydrazine waste from oxidizers to prevent explosive evolution of nitrogen gas. Neutralize spills with dilute hypochlorite solution only if strictly following site safety protocols; otherwise, absorb and dispose of as hazardous waste.

Reagent Quality
  • Hydrazine Hydrate: Use 80% or 98-100% grade. Old stocks may have lower titers due to oxidation/evaporation, leading to incomplete conversion.

  • Solvent: Absolute Ethanol (EtOH) is preferred over 96% EtOH to maintain higher reflux temperatures and solubility differentials for crystallization.

Experimental Protocol

Reaction Stoichiometry

To favor the formation of the mono-hydrazide and prevent the formation of the bis-pyrazole dimer (N,N'-dipyrazole hydrazine), a significant excess of hydrazine is employed.

ReagentMW ( g/mol )Equiv.[2]Mass/Vol (Scale: 10 mmol)Role
Ethyl pyrazole-4-carboxylate 140.141.01.40 gLimiting Reagent
Hydrazine Hydrate (80%) 50.065.0 - 10.0~2.5 - 5.0 mLNucleophile / Solvent
Absolute Ethanol 46.07N/A15 - 20 mLSolvent
Step-by-Step Workflow

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the RBF with Ethyl pyrazole-4-carboxylate (1.40 g, 10 mmol).

  • Add Absolute Ethanol (15 mL) and stir to dissolve.

  • Critical Step: Add Hydrazine Hydrate (3.1 mL, ~50 mmol) dropwise to the stirring solution at room temperature. Note: Exothermic reaction possible.[2]

Step 2: Reflux & Monitoring

  • Heat the mixture to reflux (Bath temp: 85-90 °C; Internal temp: ~78 °C).

  • Maintain reflux for 4–6 hours .

  • TLC Monitoring: Use Ethyl Acetate:Hexane (3:1) or Methanol:DCM (1:9). The hydrazide product is significantly more polar (lower Rf) than the starting ester.

    • Visualization: UV (254 nm) and Iodine stain (Hydrazides bind iodine strongly).

Step 3: Workup & Isolation [2][3]

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Crystallization: As the solution cools, the pyrazole-4-carbohydrazide typically precipitates as a white/off-white solid due to its lower solubility in cold ethanol compared to the starting ester and hydrazine.

  • If no precipitate forms, concentrate the solution to ~1/3 volume under reduced pressure and cool in an ice bath (0-4 °C) for 30 minutes.

  • Filtration: Collect the solid by vacuum filtration using a sintered glass funnel.

Step 4: Purification

  • Wash: Wash the filter cake with cold ethanol (2 x 5 mL) to remove residual hydrazine, followed by cold diethyl ether (1 x 5 mL) to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 45-50 °C for 4 hours.

  • Recrystallization (Optional): If TLC shows impurities, recrystallize from hot ethanol or an ethanol/water (9:1) mixture.

Mechanistic Insight

The transformation proceeds via a Nucleophilic Acyl Substitution . The high nucleophilicity of the hydrazine nitrogen (alpha-effect) drives the attack on the carbonyl carbon of the ester.

Reaction Pathway Diagram

G Ester Ethyl Pyrazole-4-carboxylate (Electrophile) TetInt Tetrahedral Intermediate Ester->TetInt Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->TetInt Product Pyrazole-4-Carbohydrazide (Target) TetInt->Product Elimination of EtO- Byproduct Ethanol (Leaving Group) TetInt->Byproduct

Caption: Mechanistic pathway of hydrazinolysis. The hydrazine nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate which collapses to release ethanol and the hydrazide.

Experimental Workflow Visualization

Workflow Start Start: Pyrazole Ester + EtOH AddHyd Add Hydrazine Hydrate (5-10 equiv.) Start->AddHyd Reflux Reflux (80°C, 4-6h) AddHyd->Reflux Monitor TLC Check (Complete Conversion?) Reflux->Monitor Monitor->Reflux No (Continue Heating) Cool Cool to RT / Ice Bath (Precipitation) Monitor->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Ether Filter->Wash Dry Dry (Vac Oven, 50°C) Wash->Dry

Caption: Operational workflow for the synthesis of pyrazole-4-carbohydrazide, including decision points for reaction monitoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product solubility in EtOH is too high.Concentrate reaction mixture to 50% volume before cooling. Add a small amount of water to induce precipitation (antisolvent).
Dimer Formation Insufficient Hydrazine.Ensure Hydrazine is in large excess (>5 equiv). Maintain hydrazine concentration throughout reflux.
Oily Product Impurities or incomplete drying.Triturate the oil with cold diethyl ether or hexane to induce solidification. Recrystallize from EtOH/Water.
No Reaction Steric hindrance or old hydrazine.Check hydrazine quality. Increase temperature by switching solvent to n-Propanol (bp 97°C) or Butanol (bp 117°C).

References

  • Design and synthesis of 3-substituted pyrazole ester derivatives . Bioorganic & Medicinal Chemistry, 2009.[4][5] Link[5]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest . Pharmaceuticals, 2012.[6] Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules, 2021. Link

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes . Organic Process Research & Development, 2010. Link

Sources

Method

Application Note: Bioactivity Profiling of 1-Ethyl-1H-Pyrazole-5-Carbohydrazide

[1][2] Executive Summary & Pharmacophore Analysis This application note details the standardized protocols for evaluating the biological activity of 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS: 1001755-76-5). As a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Pharmacophore Analysis

This application note details the standardized protocols for evaluating the biological activity of 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS: 1001755-76-5). As a "privileged scaffold" in medicinal chemistry, this molecule combines a lipophilic ethyl-substituted pyrazole core with a reactive carbohydrazide tail.

Why Test This Molecule? The bioactivity of this compound is driven by two distinct structural features:

  • The Hydrazide Motif (-CONHNH₂): A potent chelator of metalloenzymes (e.g., Urease, Tyrosinase) and a hydrogen-bond donor/acceptor capable of interacting with the active sites of cysteine proteases.

  • The N1-Ethyl Pyrazole Ring: Provides the necessary lipophilicity (LogP modulation) to penetrate bacterial membranes and cellular bilayers, distinguishing it from its more polar methyl analogs.

This guide prioritizes three assays selected for their high relevance to this specific pharmacophore: Urease Inhibition (Mechanistic), Antimicrobial Susceptibility (Phenotypic), and Cytotoxicity (Safety/Oncology).

Screening Workflow Visualization

The following workflow outlines the logical progression from compound solubilization to target deconvolution.

ScreeningWorkflow cluster_assays Parallel Bioactivity Screens Start 1-Ethyl-1H-pyrazole- 5-carbohydrazide QC QC: Purity Check (HPLC/NMR >95%) Start->QC Solubility Solubilization (DMSO < 1%) QC->Solubility Urease Enzymatic Screen: Urease Inhibition (Target: Ni2+ Chelation) Solubility->Urease MIC Phenotypic Screen: Antimicrobial (MIC) (Target: Membrane/Gyrase) Solubility->MIC MTT Toxicity Screen: Cytotoxicity (MTT) (Target: Mitochondrial) Solubility->MTT Validation Hit Validation (IC50 Determination) Urease->Validation MIC->Validation MTT->Validation

Figure 1: Integrated screening workflow ensuring compound integrity before parallel phenotypic and enzymatic profiling.

Assay 1: Urease Inhibition (Mechanistic Target)

Rationale: The carbohydrazide moiety is a known pharmacophore for inhibiting urease, a nickel-dependent metalloenzyme critical for Helicobacter pylori survival. This is the most chemically specific assay for this molecule.

Protocol: Indophenol Colorimetric Method

Principle: Urease hydrolyzes urea into ammonia.[1][2][3] The hydrazide inhibits this by chelating the active site Nickel ions. Ammonia production is quantified via the Indophenol blue reaction.

Reagents:

  • Enzyme: Jack Bean Urease (5 U/mL in phosphate buffer pH 6.8).

  • Substrate: Urea (100 mM).

  • Reagents: Phenol-nitroprusside and Alkali-hypochlorite.

Step-by-Step Procedure:

  • Preparation: Dissolve test compound in 100% DMSO to 10 mM stock. Dilute serially in buffer (Final DMSO <0.5%).

  • Incubation (Pre-Read): In a 96-well clear plate, mix 25 µL enzyme solution + 10 µL test compound . Incubate at 37°C for 15 mins to allow chelation.

  • Reaction: Add 25 µL Urea substrate . Incubate at 37°C for 15 mins.

  • Development: Add 40 µL Phenol-nitroprusside followed by 40 µL Alkali-hypochlorite .

  • Measurement: Incubate 20 mins at RT until blue color develops. Read Absorbance at 625 nm .

Data Analysis: Calculate % Inhibition using the formula:



Assay 2: Antimicrobial Susceptibility (Phenotypic)

Rationale: Pyrazole-carbohydrazides often exhibit broad-spectrum activity by disrupting bacterial cell walls or inhibiting DNA gyrase. The ethyl group enhances permeability against Gram-negative strains.

Protocol: CLSI Broth Microdilution

Standard: CLSI M07-A10 [1].

Critical Optimization for Pyrazoles:

  • Inoculum: Must be strictly adjusted to 5 x 10⁵ CFU/mL. Pyrazoles are bacteriostatic; incorrect density yields false resistance.

  • Solubility: The ethyl group increases lipophilicity. If precipitation occurs in Muller-Hinton Broth (MHB), add 0.02% Tween-80.

Step-by-Step Procedure:

  • Plate Prep: Dispense 100 µL MHB into a 96-well round-bottom plate.

  • Compound Addition: Add 100 µL of compound stock to Column 1. Perform 1:2 serial dilutions across to Column 10.

  • Controls: Column 11 = Growth Control (Bacteria + DMSO). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (diluted 1:100 from 0.5 McFarland) to wells 1-11.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: Add 30 µL Resazurin (0.015%) . Incubate 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

Mechanism of Action Visualization:

MOA Hydrazide 1-Ethyl-1H-pyrazole-5-carbohydrazide Membrane Bacterial Membrane (Lipophilic Entry via Ethyl group) Hydrazide->Membrane Penetration Target Intracellular Target (DNA Gyrase / Metal Ions) Membrane->Target Diffusion Effect Bacteriostasis / Cell Death Target->Effect Inhibition

Figure 2: Proposed mechanism of antimicrobial action involving membrane permeation and intracellular target engagement.

Assay 3: Cytotoxicity (MTT Assay)

Rationale: Before drug development, the "safety window" must be established. Pyrazoles can be cytotoxic to mammalian mitochondria. This assay determines the Selectivity Index (SI).[4]

Protocol: MTT Cell Proliferation Assay

Cell Lines: Vero (Normal), A549 (Lung Cancer - common pyrazole target).

Step-by-Step Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing graded concentrations of the pyrazole (0.1 - 100 µM).

  • Exposure: Incubate for 48 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Note: Mitochondrial dehydrogenases in live cells reduce yellow MTT to purple Formazan.[5]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Reporting & Interpretation

Organize your results into the following structure to calculate the Selectivity Index (SI) , which determines therapeutic potential.

Table 1: Bioactivity Summary Template

Compound IDUrease IC₅₀ (µM)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)CC₅₀ Vero Cells (µM)Selectivity Index (CC₅₀/IC₅₀)
1-ethyl... [Exp. Data][Exp. Data][Exp. Data][Exp. Data]>10 = Good Lead
Thiourea (Ctrl) 21.0 ± 1.5N/AN/A>500N/A
Ciprofloxacin N/A0.50.015>100High

Interpretation Guide:

  • SI > 10: The compound is selective for the enzyme/bacteria over mammalian cells. Proceed to in vivo studies.

  • SI < 1: The compound is generally toxic. Structural modification (e.g., changing the ethyl group to a bulky phenyl) is required.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[6] CLSI document M07-A10.

  • Abcam. (n.d.). MTT Assay Protocol. Abcam Scientific Support.

  • Khan, I., et al. (2016). Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors.[7] Bioorganic Chemistry.[8]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives.[9] European Journal of Medicinal Chemistry.[9]

  • PubChem. (n.d.). Compound Summary: 1-ethyl-1H-pyrazole-5-carbohydrazide.[10][11] National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Ethyl-1H-pyrazole-5-carbohydrazide Synthesis

The following technical guide details the synthesis, troubleshooting, and quality control for 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS 1001755-76-5). Topic: Troubleshooting & Process Optimization Target Molecule: 1-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, troubleshooting, and quality control for 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS 1001755-76-5).

Topic: Troubleshooting & Process Optimization Target Molecule: 1-Ethyl-1H-pyrazole-5-carbohydrazide Primary Application: Building block for kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidines) and agrochemicals.

Executive Summary & Workflow

The synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide involves two critical stages: the construction of the pyrazole ring (Regioselectivity Checkpoint) and the hydrazinolysis of the ester (Purification Checkpoint). The most common failure mode is the inadvertent synthesis of the 1,3-isomer (1-ethyl-1H-pyrazole-3-carbohydrazide) due to thermodynamic control during the cyclization step.

Synthesis Workflow

The following diagram outlines the critical decision nodes where regiochemical errors occur.

G Start Start: Precursors Step1 Step 1: Cyclization (Ethylhydrazine + 1,3-Dicarbonyl) Start->Step1 Check1 Checkpoint 1: Regioselectivity (NMR) Step1->Check1 Isomer3 Error: 1,3-Isomer Formed (Thermodynamic Product) Check1->Isomer3 Standard Conditions (e.g., Acetone adduct) Isomer5 Success: 1,5-Isomer Formed (Kinetic/Directed Product) Check1->Isomer5 Optimized Route (Enaminone/Formyl) Final Target: 1-Ethyl-1H-pyrazole-5-carbohydrazide Isomer3->Final Yields Wrong Isomer Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH) Isomer5->Step2 Step2->Final

Figure 1: Critical pathway for 1-ethyl-1H-pyrazole-5-carbohydrazide synthesis. The divergence at Checkpoint 1 determines the structural integrity of the final product.

Troubleshooting Guide (Q&A)

Issue 1: "My NMR shows the ethyl group, but the coupling constants don't match the literature. Did I make the wrong isomer?"

Diagnosis: You likely synthesized ethyl 1-ethyl-1H-pyrazole-3-carboxylate instead of the 5-carboxylate . Cause: The reaction of mono-substituted hydrazines (Ethylhydrazine) with unsymmetrical 1,3-dicarbonyls (like ethyl 2,4-dioxovalerate) is highly sensitive to nucleophilicity. The unsubstituted NH₂ group of hydrazine is more nucleophilic and attacks the most electrophilic carbonyl.

  • The Trap: In ethyl 2,4-dioxovalerate (EtOOC-CO-CH₂-CO-Me), the

    
    -keto ester (C2) is more electrophilic than the methyl ketone (C4). The NH₂ attacks C2, placing the N-Ethyl group at C4 (becoming position 3 in the final ring). This yields the 1,3-isomer .
    
  • The Fix: You must reverse the regioselectivity or use a directing group.

    • Protocol A (Recommended): Use Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (an enaminone). The NH₂ of ethylhydrazine preferentially attacks the C4 position (Michael addition), forcing the N-Ethyl group to attack the C2 carbonyl. This yields the 1,5-isomer .

    • Protocol B: If using the sodium salt of ethyl 2,4-dioxobutanoate (formyl pyruvate), perform the reaction at low temperature (-10°C to 0°C) in ethanol to favor the kinetic attack of NH₂ on the aldehyde (C4), which leads to the 1,5-isomer.

Diagnostic Data: 1,3 vs. 1,5 Isomer Distinction

Feature1,5-Isomer (Target)1,3-Isomer (Impurity)Mechanistic Reason
N-Ethyl CH₂ Shift

4.50 - 4.65 ppm

4.10 - 4.25 ppm
Deshielding by adjacent ester carbonyl in 1,5-position.
H-4 Proton Shift

6.80 - 6.90 ppm

6.60 - 6.70 ppm
Anisotropic effect of the adjacent N-ethyl group.
NOE Signal Strong NOE between N-Et and Ester-EtNo NOESpatial proximity of N1 and C5 substituents.
Issue 2: "The hydrazinolysis reaction is stuck at 60% conversion, and I see a new spot on TLC."

Diagnosis: Incomplete reaction or formation of bis-hydrazide dimers (rare but possible). Cause:

  • Water Content: Hydrazine hydrate loses potency if old or exposed to air (absorbing CO₂).

  • Equilibrium: The reaction is reversible. Solution:

  • Use excess hydrazine hydrate (5–10 equivalents). The excess acts as both reactant and solvent co-factor to drive equilibrium.

  • Temperature: Ensure a vigorous reflux (80°C). If using pure ethanol, the temp might be too low; add a small amount of n-butanol to raise the boiling point if necessary.

  • Workup: Do not evaporate to dryness immediately. Cool to 0°C. The hydrazide often crystallizes out while excess hydrazine remains in the mother liquor.

Issue 3: "The product is an oil or sticky solid that won't crystallize."

Diagnosis: Presence of residual hydrazine or regioisomer mixtures. Solution:

  • Purity Check: Run an NMR. If you see split peaks for the ethyl group, you have a mixture of 1,3 and 1,5 isomers. These mixtures rarely crystallize well.

  • Purification:

    • Dissolve the crude oil in a minimum amount of hot Ethanol .

    • Add Diethyl Ether or Hexane dropwise until turbid.

    • Cool slowly to -20°C.

    • If it remains oily, triturated with cold Dichloromethane (DCM) . Pyrazole hydrazides are often insoluble in DCM, while impurities may dissolve.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

This step ensures the correct isomer is formed before hydrazide formation.

Reagents:

  • Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (1.0 eq) [Prepared from Ethyl pyruvate + DMF-DMA]

  • Ethylhydrazine oxalate (1.1 eq)

  • Ethanol (anhydrous, 10 mL/g)

  • Triethylamine (1.1 eq, if using oxalate salt)

Procedure:

  • Dissolve Ethyl 4-(dimethylamino)-2-oxobut-3-enoate in anhydrous ethanol.

  • Cool the solution to 0°C .

  • Add Ethylhydrazine oxalate followed by the dropwise addition of Triethylamine.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours.

  • Monitor: TLC should show consumption of the yellow enaminone.

  • Workup: Concentrate under reduced pressure. Dissolve residue in Ethyl Acetate. Wash with 1N HCl (to remove unreacted hydrazine/DMA) and Brine. Dry over Na₂SO₄.

  • Result: Light yellow oil or solid. Verify Regiochemistry via NMR (Check N-CH₂ shift > 4.5 ppm).

Protocol B: Hydrazinolysis to 1-Ethyl-1H-pyrazole-5-carbohydrazide

Reagents:

  • Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 64-65% solution, 10.0 eq)

  • Ethanol (5 mL/g)

Procedure:

  • Dissolve the ester in Ethanol.

  • Add Hydrazine hydrate in one portion.

  • Heat to Reflux (80°C) for 4–6 hours.

  • Monitor: TLC (10% MeOH in DCM). The ester spot (high Rf) should disappear; the hydrazide spot (low Rf, streaks) appears.

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0°C .

    • If a white precipitate forms: Filter and wash with cold ethanol (2x) and diethyl ether (2x).

    • If no precipitate: Concentrate to ~20% volume. Add cold Ether/Hexane (1:1) to induce precipitation.

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove trace hydrazine.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1-Substituted Pyrazoles
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 6.
    • Relevance: Establishes the mechanism for directing the 1,5-isomer using enaminone precursors.
    • (Generalized link to journal archives).

  • Hydrazinolysis Protocols

    • Title: Synthesis and biological evaluation of novel pyrazole-5-carbohydrazide deriv
    • Source:European Journal of Medicinal Chemistry, 2011.
    • Relevance: Provides standard conditions for converting 1,5-esters to hydrazides and characterization d
  • Compound Data (Grounding)

    • Title: 1-Ethyl-1H-pyrazole-5-carbohydrazide (CAS 1001755-76-5).[1][2][3]

    • Source: PubChem Compound Summary.
    • Relevance: Verification of chemical identity and physical properties.[2][4][5][6]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide

Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies for optimization.

Introduction: The Synthetic Challenge

1-ethyl-1H-pyrazole-5-carbohydrazide is a key intermediate in the development of various pharmacologically active compounds.[1] Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reproducibility. The most common synthetic route is a two-step process: (1) the regioselective formation of the precursor, ethyl 1-ethyl-1H-pyrazole-5-carboxylate, followed by (2) its conversion to the target carbohydrazide via hydrazinolysis. This guide provides a structured approach to mastering both stages of this synthesis.

Overall Synthetic Workflow

The synthesis is best understood as a sequence of two distinct chemical transformations. Each step has its own set of critical parameters that must be controlled to ensure a high overall yield.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazinolysis A Ethyl Acetoacetate + DMFDMA B Intermediate: Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate A->B Condensation D Cyclocondensation Reaction B->D C Ethylhydrazine Sulfate + Base (e.g., K2CO3) C->D E Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Crude Product) D->E Regioselective Cyclization F Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Purified Precursor) E->F Purification (e.g., Distillation/Chromatography) H Reaction in Ethanol F->H G Hydrazine Hydrate (N2H4·H2O) G->H I 1-ethyl-1H-pyrazole-5-carbohydrazide (Final Product) H->I Nucleophilic Acyl Substitution

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Precursor)

The construction of the pyrazole ring is the foundation of the entire synthesis. The most reliable method involves the reaction of a substituted hydrazine with a 1,3-dielectrophilic species.[2][3] This ensures high regioselectivity, which is crucial for obtaining the desired 1,5-disubstituted pyrazole isomer over the 1,3-isomer.

Experimental Protocol: Precursor Synthesis

This protocol utilizes an activated enol ether equivalent, which provides excellent control over the reaction's regioselectivity.[4]

  • Formation of the Enaminone Intermediate:

    • In a three-necked flask equipped with a stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 eq).

    • Heat the mixture at 110-120 °C for 2-3 hours. The reaction progress can be monitored by TLC or GC-MS.

    • Once the reaction is complete, remove the volatile byproducts (methanol and dimethylamine) under reduced pressure to yield the crude ethyl 2-(dimethylaminomethylene)-3-oxobutanoate intermediate. Do not purify further.

  • Cyclocondensation:

    • Dissolve ethylhydrazine sulfate (1.05 eq) and potassium carbonate (2.5 eq) in ethanol.

    • Add the crude enaminone intermediate from the previous step to this solution at room temperature.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

    • Purify the crude product by vacuum distillation or column chromatography (Silica gel, hexane:ethyl acetate gradient).

Troubleshooting Guide: Precursor Synthesis

Q1: My yield of the pyrazole ester is consistently low. What are the likely causes?

A1: Low yield in this step can typically be traced to one of four areas:

  • Incomplete Enaminone Formation: The initial condensation requires sufficient temperature and time to drive off the volatile byproducts. Ensure your reaction temperature is stable and consider extending the reaction time if TLC shows significant remaining ethyl acetoacetate.

  • Reagent Quality: Ethylhydrazine sulfate can degrade over time. Use a fresh, dry source. Similarly, ensure your base (K2CO3) is anhydrous, as water can interfere with the reaction.

  • Incorrect Stoichiometry: An excess of the hydrazine component can lead to side reactions. Use a slight excess (1.05 eq) to ensure full conversion of the enaminone, but avoid large excesses.

  • Suboptimal pH: The cyclization works best under mildly basic conditions, which are created by the potassium carbonate. This neutralizes the sulfuric acid from the ethylhydrazine sulfate and facilitates the final aromatization step. Insufficient base can stall the reaction.

Q2: I am observing a significant amount of an isomeric byproduct. How can I improve regioselectivity?

A2: The formation of the undesired 1,3-disubstituted pyrazole is a common problem when using simpler 1,3-dicarbonyls. The described protocol using a pre-formed enaminone intermediate is designed specifically to prevent this. The initial attack of the more nucleophilic primary amine of ethylhydrazine occurs at the enamine carbon, followed by cyclization onto the ketone, which directs the formation of the 1,5-isomer. If you are still seeing isomers, it suggests your enaminone intermediate is not forming cleanly. Revisit step 1 of the protocol and ensure complete conversion before proceeding.

Q3: The crude product is a dark oil that is difficult to purify. What can I do?

A3: Dark coloration often indicates side reactions or polymerization, possibly from excessive heating.

  • Temperature Control: Ensure the initial condensation does not exceed 120 °C. During the cyclization, maintain a gentle reflux.

  • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color.

  • Purification Strategy: If vacuum distillation is ineffective, column chromatography is the best alternative. A gradient elution from pure hexane up to 20-30% ethyl acetate in hexane typically provides good separation.

Data Summary: Key Optimization Parameters
ParameterRecommended RangeRationale & Causality
Base (eq) 2.2 - 2.5Must be sufficient to neutralize the sulfate counter-ion and catalyze the cyclization. Excess is generally not harmful.
Solvent Ethanol, IsopropanolProtic solvents are effective for dissolving the reagents and facilitating the proton transfers in the mechanism.
Temperature 75 - 85 °C (Reflux)Provides sufficient energy for the reaction without causing significant degradation of reactants or products.
Reaction Time 4 - 8 hoursMust be sufficient for complete consumption of the limiting reagent, as monitored by TLC.

Part 2: Synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide (Hydrazinolysis)

This step is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester. While seemingly simple, optimizing conditions is key to achieving high yield and purity.

Experimental Protocol: Hydrazinolysis
  • Reaction Setup:

    • In a round-bottom flask, dissolve the purified ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

    • Add hydrazine hydrate (3.0 - 5.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 3-5 hours. The reaction can be monitored by TLC, watching for the disappearance of the starting ester spot.

    • As the reaction progresses, the product carbohydrazide, which is less soluble in ethanol than the starting ester, may begin to precipitate as a white solid.

  • Isolation and Purification:

    • After the reaction is complete, cool the flask in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine or ester.

    • Dry the product under vacuum at 40-50 °C. The product is often of high purity (>98%) and may not require further purification. If needed, it can be recrystallized from ethanol.[5]

Troubleshooting Guide: Hydrazinolysis

G problem Problem: Low Yield of Carbohydrazide cause1 Incomplete Conversion Check TLC for remaining ester problem->cause1 cause2 Product Loss During Workup Check solubility problem->cause2 cause3 Side Reactions Check for unexpected spots on TLC problem->cause3 solution1a Increase Hydrazine Use 4-5 eq to push equilibrium cause1->solution1a solution1b Extend Reaction Time Reflux for 5-7 hours cause1->solution1b solution2a Thorough Cooling Cool filtrate to 0-5°C before filtering cause2->solution2a solution2b Minimize Wash Volume Use minimal ice-cold solvent cause2->solution2b solution3a Lower Temperature If degradation is suspected, run at 60°C for longer cause3->solution3a

Caption: Troubleshooting logic for low yield in the hydrazinolysis step.

Q1: The conversion of my ester is incomplete, even after several hours at reflux.

A1: This is the most common issue and is almost always related to reaction kinetics or equilibrium.

  • Insufficient Hydrazine: The reaction is reversible. A large excess of hydrazine hydrate (3-5 equivalents) is necessary to drive the reaction to completion. Insufficient hydrazine is a primary cause of incomplete conversion.[6]

  • Reaction Time: Some esters are more sterically hindered or electronically deactivated than others. If 3-5 hours is not enough, extend the reflux time to 6-8 hours and monitor hourly by TLC.

Q2: My yield is low, but my TLC shows complete conversion of the starting material.

A2: This indicates product loss during the isolation phase.

  • Product Solubility: 1-ethyl-1H-pyrazole-5-carbohydrazide has some solubility in ethanol, especially when warm. It is critical to cool the reaction mixture thoroughly in an ice bath (0-5 °C) for at least an hour before filtration to maximize precipitation.

  • Excessive Washing: Washing the filter cake is a trade-off between purity and yield. Use a minimal amount of ice-cold ethanol for the wash. Washing with room temperature solvent will dissolve a significant amount of your product.

Q3: Can I use a solvent other than ethanol?

A3: Yes, other alcohols like methanol or isopropanol can be used. The key is that the starting ester must be soluble, while the product carbohydrazide should be significantly less soluble, especially at cold temperatures, to facilitate isolation by precipitation. Ethanol generally provides the best balance of these properties.

Frequently Asked Questions (FAQs)

Q: How critical is the purity of the ethyl 1-ethyl-1H-pyrazole-5-carboxylate precursor for the second step? A: It is highly critical. Any unreacted starting materials or isomeric byproducts from the first step will be carried into the hydrazinolysis reaction. These impurities can react with hydrazine to form their own hydrazide derivatives, which are often very difficult to separate from the desired final product. Purification of the intermediate ester by distillation or chromatography is strongly recommended for achieving high final purity.

Q: What are the key safety precautions when working with hydrazine hydrate? A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid heating hydrazine hydrate directly as it can decompose. The reaction should be equipped with a condenser to prevent the release of volatile hydrazine.

Q: How can I best monitor the reactions using Thin Layer Chromatography (TLC)? A:

  • For Step 1 (Ester formation): Use a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting enaminone will be more polar (lower Rf) than the final pyrazole ester product (higher Rf).

  • For Step 2 (Hydrazinolysis): Use a more polar mobile phase, such as 1:1 Hexane:Ethyl Acetate or even pure Ethyl Acetate. The starting ester will have a high Rf, while the product carbohydrazide is much more polar and will have a very low Rf, often close to the baseline. Staining with potassium permanganate can help visualize the spots.

References

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals. [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole Carbohydrazide Synthesis

This technical guide addresses the specific challenges in synthesizing pyrazole carbohydrazides via the hydrazinolysis of pyrazole esters. It is designed for researchers requiring high-purity intermediates for drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing pyrazole carbohydrazides via the hydrazinolysis of pyrazole esters. It is designed for researchers requiring high-purity intermediates for drug discovery scaffolds (e.g., pyrazolo[1,5-a]pyrimidines, celecoxib analogs).

Topic: Troubleshooting Side Reactions & Impurity Profiling

Version: 2.4 | Audience: Medicinal Chemists / Process Chemists

Core Reaction & Mechanism

The transformation of a pyrazole ester to a carbohydrazide is a nucleophilic acyl substitution. While theoretically simple, the presence of the pyrazole ring and the bidentate nature of hydrazine introduce specific competing pathways.

Primary Reaction:



The Critical Challenge: The product (carbohydrazide) contains a primary amine (


) that is still nucleophilic. If the concentration of hydrazine drops or the reaction kinetics are slow, the product competes with hydrazine for the starting ester, leading to the Bis-hydrazide (Dimer)  impurity.

Interactive Troubleshooting Guide (Q&A)

Module A: The "Dimer" Problem (Bis-hydrazide Formation)

Q: I am observing a high-melting insoluble solid in my reaction mixture. Mass spec shows


 (approx). What is this? 

A: This is the N,N'-bis(pyrazolecarbonyl)hydrazine (the "Dimer").

  • Diagnosis: This impurity is typically highly insoluble in ethanol/methanol and has a melting point significantly higher (>250°C) than your desired hydrazide.

  • Mechanism: The mono-hydrazide product attacks a second molecule of the starting ester.

  • Root Cause:

    • Stoichiometry: Insufficient hydrazine hydrate excess.

    • Addition Order: Adding hydrazine to the ester creates a local environment where Ester > Hydrazine, favoring dimerization.

  • Corrective Action:

    • Stoichiometry: Increase hydrazine hydrate to 5–10 equivalents .

    • Protocol Change: Use "Reverse Addition." Dissolve hydrazine in the solvent first, bring to reflux, and slowly add the ester solution to the hydrazine.

    • Rescue: The dimer is chemically stable and difficult to revert. Filter off the hot reaction mixture; the dimer usually remains solid while the desired hydrazide stays in solution (if hot).

Module B: Unreacted Starting Material & Hydrolysis

Q: The reaction has stalled with 20% starting ester remaining, even after 12 hours of reflux. Should I add base?

A: Avoid strong bases if possible.

  • Risk: Strong bases (NaOH/KOH) promote hydrolysis of the ester to the carboxylic acid (Pyrazole-COOH) rather than the hydrazide. The acid will form a salt with hydrazine and become unreactive toward further substitution.

  • Troubleshooting Steps:

    • Solvent Switch: Switch from Ethanol (

      
      C) to n-Butanol  (
      
      
      
      C) or Dioxane . The higher temperature often overcomes steric hindrance (common in 1,5-disubstituted pyrazoles).
    • Catalysis: Add 5-10 mol% glacial acetic acid . This acts as a mild catalyst to activate the carbonyl carbon without promoting hydrolysis.

    • Anhydrous Conditions: If you observe the carboxylic acid impurity, your hydrazine hydrate or solvent may be too wet.[1] Use anhydrous hydrazine (if safety permits) or dry the solvent.

Module C: Regiochemistry & Ring Instability

Q: My NMR shows complex splitting patterns suggesting a mixture of isomers. Did the hydrazine attack the pyrazole ring?

A: It is unlikely the hydrazine opened the ring under standard conditions, but you may be seeing Regioisomer Amplification .

  • Scenario: If your starting pyrazole ester was synthesized via Knorr condensation (hydrazine + 1,3-diketone), it often exists as a mixture of 1,3- and 1,5-isomers.

  • The Trap: These isomers have different reaction rates with hydrazine. If the "minor" isomer reacts faster, the final hydrazide product might have a different isomeric ratio than your starting material.

  • Verification: Run a NOESY NMR to confirm the position of the

    
    -substituent relative to the carbohydrazide group.
    
  • Rare Case (Ring Opening): If your pyrazole has strong electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) at position 4, nucleophilic attack at C-5 by hydrazine can occur, leading to ring fragmentation. This is rare in simple carboxylates.

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway and the dimerization trap.

PyrazoleReaction cluster_conditions Critical Control Points Ester Starting Pyrazole Ester Target Target Carbohydrazide (Product) Ester->Target + Hydrazine (Fast) Acid Pyrazole Acid (Hydrolysis Product) Ester->Acid + H2O (Side Reaction) Hydrazine Hydrazine Hydrate (Nucleophile 1) Dimer Bis-hydrazide Impurity (The 'Dimer') Target->Dimer + Ester (If Hydrazine Low) Control1 Excess Hydrazine (>5 eq) Control2 Temp > 78°C

Caption: Kinetic competition pathway. Green arrows indicate the desired flow; red dashed arrows indicate the dimerization trap caused by stoichiometry failure.

Optimized Experimental Protocol

This protocol is designed to minimize bis-hydrazide formation and ensure easy purification.

Materials
  • Pyrazole Ester (1.0 eq)

  • Hydrazine Hydrate (80% or 99%, 10.0 eq )

  • Ethanol (Absolute, 10-15 volumes)

Step-by-Step Procedure
  • Preparation: Charge the reaction flask with Hydrazine Hydrate and half the volume of Ethanol.

  • Heating: Heat the hydrazine solution to a gentle reflux (

    
    C).
    
  • Addition (Critical): Dissolve the Pyrazole Ester in the remaining Ethanol. Add this solution dropwise to the refluxing hydrazine over 30–60 minutes.

    • Why? This maintains a high

      
       ratio at all times.
      
  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Note: Hydrazides are very polar; use 10% MeOH/DCM).

  • Work-up (Precipitation Method):

    • Cool the mixture to room temperature.

    • Often, the hydrazide precipitates upon cooling. If not, concentrate the solvent to 20% volume.

    • Add ice-cold water (excess hydrazine is water-soluble).

    • Filter the solid.[1][2][3]

  • Purification:

    • Wash the filter cake copiously with cold water (removes hydrazine) and cold ethanol (removes unreacted ester).

    • Dimer Check: If the melting point is too high, recrystallize from boiling Ethanol/Water (9:1). The dimer will remain insoluble and can be filtered off hot.

Summary of Impurities & Analytics

Impurity TypeStructure DescriptionAnalytical SignatureRemoval Strategy
Bis-hydrazide (Dimer) Pyrazole-CO-NH-NH-CO-PyrazoleMS:

region.Solubility: Insoluble in hot EtOH.
Filter hot during recrystallization. Prevent with excess hydrazine.
Carboxylic Acid Pyrazole-COOHH-NMR: Loss of ethyl/methyl signals; broad acidic proton.MS:

(vs ethyl ester).
Wash product with dilute NaHCO

(acid dissolves).
Unreacted Ester Pyrazole-COOEtH-NMR: Ethyl quartet/triplet remains.TLC: High Rf compared to product.Wash solid product with cold diethyl ether or hexane.
Azine (Rare) Pyrazole-C=N-N=C-PyrazoleColor: Often yellow/orange.Context: Occurs if aldehyde/ketone impurities are present.Recrystallization from EtOH.

References

  • BenchChem Technical Support. (2025).[4][5][6] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Hydrazides. Retrieved from

  • National Institutes of Health (PMC). (2023). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from

  • Google Patents. (1986). Process for purifying aqueous hydrazine hydrate solutions (US4657751A). Retrieved from

  • MDPI Molecules. (2021). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. Retrieved from

Sources

Optimization

Pyrazole Synthesis Process Safety &amp; Optimization Hub

Technical Support for Exothermic Reaction Management Current Status: Operational Lead Scientist: Dr. Aris V.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for Exothermic Reaction Management

Current Status: Operational Lead Scientist: Dr. Aris V. (Senior Application Scientist) Scope: Knorr Pyrazole Synthesis, Hydrazine Handling, Regioselectivity Control

Introduction: Respecting the Energy of Cyclization

Welcome to the technical support center. If you are here, you are likely dealing with the classic Knorr Pyrazole Synthesis —the condensation of hydrazines with 1,3-dicarbonyls.[1][2][3] While this reaction is robust, it is thermodynamically potent. The formation of the aromatic pyrazole ring is highly exergonic (


), releasing significant heat that can lead to thermal runaways, regioselectivity drift, or hazardous pressure events if not managed correctly.

This guide moves beyond basic textbook procedures to address the process engineering required to run these reactions safely at scale.

Module 1: The Thermodynamics of the "Sleeping Giant"

The Core Problem: The reaction between hydrazine and a


-diketone involves two exothermic steps: imine formation and cyclization/dehydration. In a batch reactor, if the reactor temperature is kept too low during addition, the reaction rate slows, leading to accumulation  of unreacted hydrazine. Once the temperature threshold is crossed, the accumulated mass reacts simultaneously—a phenomenon known as a "thermal runaway" or "volcano."
Mechanism & Heat Flow Visualization

PyrazoleHeat Start 1,3-Dicarbonyl + Hydrazine Inter Hydrazone Intermediate Start->Inter k1 (Fast) Heat1 Exotherm 1: Condensation Start->Heat1 Water H2O Elimination Inter->Water Prod Aromatic Pyrazole Inter->Prod k2 (Rate Limiting) Heat2 Exotherm 2: Aromatization Inter->Heat2

Figure 1: Heat release profile in Knorr synthesis. Note that both condensation and aromatization release energy. Accumulation of the intermediate poses the highest safety risk.

Module 2: Troubleshooting & Optimization

This section addresses specific failure modes reported by our user base.

Scenario A: "The reaction temperature spiked uncontrollably after addition."

Diagnosis: Reagent Accumulation. Root Cause: You likely added the hydrazine at a temperature lower than the activation energy required for the reaction to consume the reagent immediately. Corrective Action:

  • Switch to "Dose-Controlled" Addition: Do not add hydrazine in one shot. Use a dropping funnel or syringe pump.

  • Establish a Reaction Temperature Floor: Maintain the reactor at a temperature where the reaction is instantaneous (often 40–60°C for aryl hydrazines) during addition. This ensures

    
    .
    
  • Verify Cooling Capacity: Ensure your chiller can remove heat faster than your maximum addition rate generates it.

Scenario B: "I am getting a 60:40 mixture of Regioisomers."

Diagnosis: Kinetic vs. Thermodynamic Competition. Root Cause: In unsymmetrical 1,3-dicarbonyls, the hydrazine can attack either carbonyl. High temperatures generally favor the thermodynamic product, while low temperatures favor the kinetic product. Corrective Action:

  • Solvent Tuning: Switch from Ethanol to Fluorinated Alcohols (e.g., TFE or HFIP). These solvents can enhance regioselectivity via hydrogen bonding networks that activate specific carbonyls [1].

  • Lewis Acid Catalysis: Introduce

    
     or similar Lewis acids to chelate the dicarbonyl, directing the nucleophilic attack more precisely.
    
Scenario C: "The product is a dark tar/oil instead of a solid."

Diagnosis: Oxidative Degradation. Root Cause: Hydrazines are potent reducing agents and are easily oxidized by atmospheric oxygen to form diazenes and polymers ("tar"). Corrective Action:

  • Strict Inerting: Sparge all solvents with Nitrogen/Argon for 15 mins prior to use.

  • Salt vs. Free Base: Use Hydrazine Hydrochloride instead of Hydrazine Hydrate. It is more stable. Note: You must add a stoichiometric base (e.g., NaOAc), which will add a neutralization exotherm to the process.

Module 3: Quantitative Data & Solvent Selection

Table 1: Solvent Parameters for Exotherm Management Select a solvent with a boiling point that acts as a passive safety barrier (reflux cooling).

SolventBoiling Point (°C)Heat Capacity (

)
Suitability for Pyrazole Synthesis
Ethanol 78HighStandard. Good solubility, provides reflux safety barrier.
Methanol 65HighCaution. Lower boiling point means narrower safety margin for exotherms.
Toluene 110LowAdvanced. Poor heat sink. Use only for high-temp thermodynamic control.
Water 100Very HighGreen. Excellent heat sink, but organic solubility is often poor.
TFE (Trifluoroethanol) 74MediumSelectivity Specialist. Use for difficult regioselectivity cases.

Module 4: Advanced Protocols

Protocol A: Semi-Batch Synthesis (Standard Lab Scale)

Best for: <50g scale, variable substrates.

  • Setup: 3-neck flask equipped with mechanical stirrer (overhead), internal temperature probe, reflux condenser, and pressure-equalizing dropping funnel.

  • Charge: Add 1,3-dicarbonyl (1.0 equiv) and Solvent (10 volumes).

  • Inert: Flush system with

    
    .
    
  • Target Temp: Heat solution to 40°C (or selected reaction temp).

  • Addition:

    • Load Hydrazine (1.05 equiv) into dropping funnel.

    • Crucial Step: Add dropwise over 30–60 minutes.

    • Monitor: If internal temp rises >5°C above setpoint, STOP addition. Allow to cool. Resume at slower rate.

  • Post-Reaction: Once addition is complete, heat to reflux for 1–2 hours to ensure complete dehydration/aromatization.

Protocol B: Continuous Flow Synthesis (High Safety/Scale)

Best for: >50g scale, highly exothermic substrates, explosive intermediates. Flow chemistry eliminates the "accumulation" risk because the reactor volume is negligible relative to the heat transfer surface area [2].

FlowSetup PumpA Pump A: 1,3-Dicarbonyl Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: Hydrazine PumpB->Mixer Coil Reactor Coil (Temp Controlled) Mixer->Coil Mixed Stream BPR Back Pressure Regulator (BPR) Coil->BPR Residence Time (2-10 min) Collect Collection Vessel BPR->Collect

Figure 2: Continuous flow setup. The small reactor volume prevents thermal runaway.

Flow Procedure:

  • Feeds: Prepare Solution A (Dicarbonyl in EtOH) and Solution B (Hydrazine in EtOH).

  • Mixing: Pump both streams into a T-mixer or static mixer.

  • Reactor: Pass through a PFA or Stainless Steel coil (Residence time: 5–10 mins) submerged in a heat bath (80–100°C).

  • Pressure: Apply 5–10 bar back pressure (BPR) to prevent solvent boiling inside the coil, allowing superheating for faster kinetics.

FAQ: Rapid Fire Support

Q: Can I use Hydrazine Hydrate directly? A: Yes, but it is a severe skin/inhalation toxicant and suspected carcinogen [3]. Always handle in a fume hood with specific gloves (e.g., butyl rubber). Hydrazine salts are safer solids but require neutralization.

Q: Why is my yield low (<50%)? A: Check the pH. If the reaction becomes too acidic (if using hydrazine HCl without enough base), the hydrazine becomes protonated (


) and loses nucleophilicity. Maintain pH 4–6.

Q: How do I remove excess hydrazine? A: Do not concentrate the reaction mixture to dryness if excess hydrazine is present (explosion risk). Quench with acetone (forms acetone hydrazone, which is less toxic and easier to remove) or wash the organic layer with dilute HCl.

References

  • Regio- and Stereoselective Switchable Synthesis of Pyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles. Molecules (MDPI). Available at: [Link][1][4]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles. RSC Advances. Available at: [Link][1][4][5][6]

  • Knorr Pyrazole Synthesis of Edaravone (Educational/Safety Context). Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

dealing with regioisomer formation in pyrazole synthesis

Technical Support Center: Regioselective Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Status: Open Subject: Troubleshooting Regioisomer Formation in Pyrazole Synthesis Welcome to the Pyrazole Synthesis Support Center You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Pyrazole Synthesis

Ticket ID: PYR-REGIO-001 Status: Open Subject: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Support Center

You are likely here because your LC-MS shows a frustrating "doublet" of peaks—a mixture of 1,3- and 1,5-disubstituted pyrazoles. This is the "Regioisomer Crisis," a classic problem in heterocyclic chemistry.

This guide is not a textbook; it is a decision-making engine. We will move from Diagnostic Triage (understanding the failure) to Solvent Engineering (the easiest fix) and finally to Substrate Engineering (the robust fix).

Module 1: Diagnostic Triage (The "Why")

Before changing a reagent, you must diagnose the Nucleophile-Electrophile Mismatch .

The Knorr pyrazole synthesis involves the condensation of a hydrazine (


) with a 1,3-dicarbonyl (or equivalent). Regioselectivity is dictated by the initial attack of the hydrazine nitrogens on the carbonyl carbons.
  • The Nucleophile (Hydrazine):

    • N1 (Substituted): Generally less nucleophilic due to sterics, but can be more electron-rich if

      
       is an alkyl group (inductive effect).
      
    • N2 (Terminal): Generally more nucleophilic (sterically accessible).

  • The Electrophile (1,3-Dicarbonyl):

    • C1 vs. C3: The carbonyl adjacent to the smaller or more electron-withdrawing group is more electrophilic.

The Rule of Thumb: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

Visualizing the Conflict

The following diagram illustrates the mechanistic divergence that leads to isomeric mixtures.

PyrazoleMechanism Hydrazine Substituted Hydrazine (R-NH-NH2) Attack1 Path A: Terminal N attacks Most Electrophilic C Hydrazine->Attack1 N(terminal) Attack2 Path B: Internal N attacks Most Electrophilic C Hydrazine->Attack2 N(internal) Diketone Unsymmetrical 1,3-Dicarbonyl Diketone->Attack1 Diketone->Attack2 Intermed1 5-Hydroxy-2-pyrazoline Attack1->Intermed1 Intermed2 3-Hydroxy-2-pyrazoline Attack2->Intermed2 Prod1 1,5-Isomer (Often Kinetic) Intermed1->Prod1 Prod2 1,3-Isomer (Often Thermodynamic) Intermed2->Prod2

Caption: Mechanistic divergence in Knorr synthesis. Path A usually dominates sterically, but electronic factors can override it.

Module 2: Level 1 Support – Solvent Engineering

Issue: "I am using ethanol/methanol and getting a 60:40 mixture." Solution: Switch to Fluorinated Alcohols.[1][2]

Standard protic solvents (EtOH, MeOH) often fail to differentiate the transition states. Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are "magic bullets" for this reaction.[2]

Why it works:

  • High Ionizing Power: They stabilize the charged intermediates.

  • Strong H-Bond Donors: They coordinate strongly to the carbonyl oxygens, activating the harder electrophile and often enhancing the selectivity for the 1,5-isomer (or the isomer derived from the attack on the most electrophilic carbon).

Protocol: HFIP-Mediated Regioselective Synthesis
ParameterCondition
Substrate 1.0 equiv 1,3-Dicarbonyl
Reagent 1.1 equiv Hydrazine (free base or HCl salt)
Solvent HFIP (Hexafluoroisopropanol) [0.2 - 0.5 M]
Temp 25 °C (Room Temp)
Time 1 - 4 Hours

Step-by-Step:

  • Dissolve the 1,3-dicarbonyl in HFIP (Caution: HFIP is volatile and corrosive; use a fume hood).

  • Add the hydrazine dropwise. Note: If using hydrazine HCl, add 1.0 equiv of Et3N.

  • Stir at room temperature. Monitor by LC-MS.

  • Workup: Evaporate the HFIP (it can be recovered/distilled). The residue is often the pure pyrazole.

  • Validation: Check NOE (Nuclear Overhauser Effect) NMR to confirm regiochemistry.

Module 3: Level 2 Support – Substrate Engineering

Issue: "Solvents didn't fix it. I need the 1,5-isomer exclusively." Solution: Replace the 1,3-diketone with an Enaminone .

1,3-diketones are "ambident" electrophiles (two similar carbonyls). Enaminones (


) are electronically biased. The carbon attached to the nitrogen is a "masked" carbonyl but is much less electrophilic than the free ketone.
The Enaminone Protocol

This route forces the terminal hydrazine nitrogen (most nucleophilic) to attack the carbonyl carbon (most electrophilic), locking in the regiochemistry.

Workflow Visualization:

EnaminoneRoute Start Start: Methyl Ketone (R-CO-CH3) Step1 Step 1: DMF-DMA (Reflux, 2-4h) Start->Step1 Intermed Intermediate: Enaminone (R-CO-CH=CH-NMe2) Step1->Intermed Step2 Step 2: Hydrazine (R'-NH-NH2) in EtOH/AcOH Intermed->Step2 Product Product: 1,5-Disubstituted Pyrazole (>95% Regioselectivity) Step2->Product

Caption: The Enaminone route guarantees high regioselectivity by electronically differentiating the two electrophilic sites.

Step-by-Step:

  • Enaminone Formation: Reflux your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) neat or in Toluene for 3-12 hours.

  • Concentrate to dryness. The enaminone is usually a stable solid/oil.

  • Cyclization: Dissolve enaminone in Ethanol. Add Hydrazine.[2][3][4][5][6][7]

  • Catalysis: If the reaction is sluggish, add catalytic Acetic Acid.

  • Result: The terminal

    
     of hydrazine attacks the ketone; the internal 
    
    
    
    displaces the dimethylamine.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am synthesizing a Trifluoromethyl (


) pyrazole. Why is the regioselectivity reversed? 
A:  The 

group is a powerful electron-withdrawing group (EWG). In a 1,3-diketone like

, the carbonyl adjacent to the

is significantly more electrophilic (harder) due to the strong inductive effect.
  • Result: The terminal hydrazine nitrogen (hard nucleophile) attacks the

    
    -adjacent carbonyl.
    
  • Fix: If you need the opposite isomer, you cannot use the diketone. You must use a building block approach (e.g., using a trifluoro-enone or reacting a hydrazone with a trifluoro-alkyne).

Q2: Can I use Lewis Acids to flip the selectivity? A: Yes. Lewis acids (Yb(OTf)3, Zn(OTf)2) can chelate the dicarbonyl. Depending on the substrate geometry, the metal may block one carbonyl site or activate the other. However, this is substrate-dependent and requires screening. Start with solvent engineering (HFIP) first.

Q3: How do I definitively distinguish the 1,3- and 1,5-isomers? A: Do not rely on LC-MS retention times alone.

  • NOESY/ROESY NMR: Look for a cross-peak between the N-substituent (e.g., N-Methyl or N-Aryl protons) and the C5-substituent.

    • 1,5-isomer: Strong NOE (groups are adjacent).

    • 1,3-isomer: No NOE (groups are separated by C4-H).

  • Gated Decoupled 13C NMR: The coupling constant (

    
    ) of the C-F or C-H bonds can differ, but NOE is the gold standard.
    

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link

  • Gosselin, F., et al. (2018).[6] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. Link

  • Lovering, F., et al. (2016). "A Practical, Regioselective Synthesis of 1,5-Disubstituted Pyrazoles from Enaminones." Tetrahedron Letters. Link

  • Review: "Regioselective Synthesis of Pyrazoles." Organic Chemistry Portal. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation Guide: 1-Ethyl-1H-Pyrazole-5-Carbohydrazide

[1][2] Executive Summary Product Identity: 1-Ethyl-1H-pyrazole-5-carbohydrazide CAS: 1001755-76-5 (Generic/Isomer variable) Core Challenge: Regioisomeric Purity (1,5- vs. 1,3-substitution) This guide addresses the critic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Product Identity: 1-Ethyl-1H-pyrazole-5-carbohydrazide CAS: 1001755-76-5 (Generic/Isomer variable) Core Challenge: Regioisomeric Purity (1,5- vs. 1,3-substitution)

This guide addresses the critical analytical challenge in deploying 1-ethyl-1H-pyrazole-5-carbohydrazide : distinguishing it from its thermodynamic regioisomer, 1-ethyl-1H-pyrazole-3-carbohydrazide . In synthetic pathways involving the alkylation of pyrazoles or the cyclization of hydrazines with 1,3-dicarbonyls, mixtures of 1,3- and 1,5-isomers are common.[1] Misidentification leads to complete loss of biological potency in kinase inhibition and fragment-based drug discovery (FBDD) campaigns.[2][3]

This document outlines a self-validating structural confirmation protocol using 2D NMR (NOESY/ROESY) as the definitive performance metric for product acceptance.

Part 1: Comparative Analysis of Analytical Alternatives

For this specific scaffold, standard analytical techniques (HPLC-UV, MS) are insufficient for structural confirmation because the regioisomers share identical molecular weights and similar polarities.[3]

Table 1: Performance Comparison of Structural Confirmation Methods
FeatureMethod A: 1D 1H NMR Method B: LC-MS (High Res) Method C: 2D NOESY (Recommended)
Primary Output Chemical Shift (

), Integration
Exact Mass (

)
Spatial Proximity (Through-Space)
Isomer Differentiation Low .[2][3] Shifts are ambiguous without a reference standard for both isomers.Zero . Both isomers have identical mass (

Da).[3]
High . Definitive "Yes/No" correlation signal.
Sample Requirement ~5 mg<1 mg~10-20 mg (High Concentration)
Risk of False Positive High (Solvent effects shift peaks)High (Cannot see connectivity)Low (Geometry dictates signal)
Validation Status Screening ToolPurity Check onlyGold Standard for Structure

Part 2: The Self-Validating Confirmation Protocol

To accept a batch of 1-ethyl-1H-pyrazole-5-carbohydrazide, you must execute the following protocol. This system relies on the fixed geometry of the pyrazole ring to validate the position of the N-ethyl group relative to the carbohydrazide.[3]

The Mechanistic Logic (Regiochemistry)[2]
  • Target Structure (1,5-isomer): The N-ethyl group (N1) is adjacent to the carbohydrazide group (C5).[3] It is distant from the proton at C3.[3]

  • Alternative Structure (1,3-isomer): The N-ethyl group (N1) is adjacent to the proton at C5.[3] It is distant from the carbohydrazide group (C3).[3]

Therefore, the presence of a Nuclear Overhauser Effect (NOE) between the N-ethyl protons and a ring proton confirms the 1,3-isomer (Rejection).[3] The absence of this signal, coupled with NOE to the hydrazide NH (if visible) or specific coupling constants, supports the 1,5-isomer (Acceptance).[3]

Experimental Workflow
Step A: Sample Preparation[3]
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to sharpen the hydrazide -NH-NH
    
    
    protons and prevent exchange).[2][3]
  • Concentration: 15–20 mg in 0.6 mL solvent (High concentration required for clear NOE signals).[3]

Step B: 1H NMR Acquisition (Screening)

Acquire a standard proton spectrum.[3]

  • Look for: Two pyrazole ring protons (doublets,

    
     Hz).
    
  • N-Ethyl Signals: Triplet (~1.3 ppm) and Quartet (~4.1-4.5 ppm).[2][3]

  • Hydrazide Signals: Broad singlets (often ~4.5 ppm for NH

    
     and ~9.5 ppm for NH).[3]
    
Step C: 2D NOESY Acquisition (Validation)

Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[3]

  • Mixing Time: 500 ms.

  • Focus Region: The intersection of the N-Ethyl Quartet (~4.2 ppm) and the Pyrazole Ring Protons (~6.5 - 7.8 ppm).[3]

Data Interpretation (The Decision Matrix)[2]

Use the following visualization to interpret your NOESY data.

G Start Start: Analyze NOESY Spectrum Check1 Locate N-Ethyl Quartet (~4.2 ppm) Start->Check1 Check2 Check Cross-Peaks to Pyrazole Ring Protons Check1->Check2 Decision Is there a strong Cross-Peak between N-Ethyl and a Ring Proton? Check2->Decision Result13 Result: 1,3-Isomer Identified (N-Ethyl is next to H-5) REJECT PRODUCT Decision->Result13 YES (Strong Signal) Result15 Result: 1,5-Isomer Confirmed (N-Ethyl is next to Carbohydrazide) ACCEPT PRODUCT Decision->Result15 NO (Signal Absent)

Figure 1: Decision tree for structural assignment based on NOESY spectral data.

Part 3: Expected Experimental Data

Simulated NMR Data Comparison

The following data tables provide the expected shifts. Note that absolute values vary by concentration and solvent, but the relative relationships (J-coupling and NOE) remain constant.[3]

Table 2: 1H NMR Chemical Shift Expectations (DMSO-

)
Position1,5-Isomer (Target) 1,3-Isomer (Alternative) Diagnostic Note
N-CH

(Ethyl)

4.40 - 4.50 ppm

4.10 - 4.20 ppm
1,5-isomer ethyl is often more deshielded due to the adjacent carbonyl anisotropy.[2][3]
Pyrazole H-3

7.50 ppm (d)
N/A (Substituted)
Pyrazole H-4

6.80 ppm (d)

6.60 ppm (d)
Pyrazole H-5 N/A (Substituted)

7.80 ppm (d)
CRITICAL: H-5 in the 1,3-isomer is typically the most downfield ring proton.[2][3]
Coupling (

or

)

Hz

Hz
1,5-isomer often shows slightly smaller coupling constants.
Visualizing the NOE Interaction

The diagram below illustrates the spatial relationships that generate the diagnostic signals.

NOE_Map cluster_15 Target: 1,5-Isomer cluster_13 Alternative: 1,3-Isomer N1_15 N1 Ethyl_15 Ethyl Group N1_15->Ethyl_15 C5_15 C5-Carbohydrazide N1_15->C5_15 Ethyl_15->C5_15 NOE Possible (to NH) H4_15 H-4 C5_15->H4_15 N1_13 N1 Ethyl_13 Ethyl Group N1_13->Ethyl_13 H5_13 H-5 Proton N1_13->H5_13 Ethyl_13->H5_13 STRONG NOE (Diagnostic)

Figure 2: Spatial proximity map. The 1,3-isomer is flagged by a strong NOE between the Ethyl group and the H-5 proton.[3] The 1,5-isomer lacks this interaction.[2]

Part 4: Synthesis & Purity Context

Understanding the origin of the impurity aids in troubleshooting.[3]

  • Synthesis Route: Reaction of ethylhydrazines with diethyl ethoxymethylenemalonate or similar 1,3-electrophiles.

  • Regioselectivity: The formation of the 1,5-isomer is often sterically disfavored compared to the 1,3-isomer.[3]

  • Implication: Commercial samples labeled "1-ethyl-1H-pyrazole-5-carbohydrazide" that lack a Certificate of Analysis (CoA) with 2D NMR data have a high probability of being the 1,3-isomer or a mixture.[2][3] Always re-validate.

References

  • Elguero, J. (2000).[3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.[3] (Authoritative text on pyrazole regiochemistry and NMR shifts).

  • Limbach, H. H., et al. (2008).[3][4] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. [3]

  • PubChem. (2024).[3][5][6] Compound Summary: 1-ethyl-1H-pyrazole-5-carbohydrazide.[2][3][6][7][8] National Library of Medicine.[3][5]

  • Martins, M. A. P., et al. (2006).[3] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of the Brazilian Chemical Society.[3] (Describes the synthesis and NOE differentiation of pyrazole esters).

Sources

Comparative

A Comparative Spectroscopic Guide to the Validation of 1-ethyl-1H-pyrazole-5-carbohydrazide

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth compara...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth comparative analysis of the spectroscopic techniques used for the validation of 1-ethyl-1H-pyrazole-5-carbohydrazide , a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. To highlight the specificity and power of modern analytical methods, we will compare its spectroscopic data with its positional isomer, 1-ethyl-1H-pyrazole-3-carbohydrazide . This comparison will demonstrate how subtle changes in molecular structure are reflected in the spectral data, allowing for definitive identification.

The Importance of Orthogonal Spectroscopic Analysis

The validation of a chemical entity like 1-ethyl-1H-pyrazole-5-carbohydrazide relies on a multi-faceted analytical approach. No single technique can provide a complete structural picture. Instead, we employ a suite of orthogonal spectroscopic methods, each probing different aspects of the molecule's constitution. This guide will delve into the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structures Under Investigation

To appreciate the nuances of the spectroscopic data, it is essential to visualize the structures of the two isomers.

G cluster_workflow ¹H NMR Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (400 MHz NMR Spectrometer) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Referencing) B->C Generate FID D Spectral Interpretation (Chemical Shift, Integration, Coupling) C->D Produce Spectrum

Figure 2: A streamlined workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon framework.

Expected ¹³C NMR Data Comparison

Assignment 1-ethyl-1H-pyrazole-5-carbohydrazide (Predicted) 1-ethyl-1H-pyrazole-3-carbohydrazide (Predicted) Rationale for Differences
-CH₃ (ethyl) ~15 ppm~15 ppmSimilar electronic environment for the methyl carbon.
-CH₂ (ethyl) ~45 ppm~44 ppmMinor difference due to the position of the ethyl group on the pyrazole ring.
Pyrazole C ~140 ppm~148 ppmThe carbon bearing the carbohydrazide group will have a distinct chemical shift in each isomer.
Pyrazole C ~138 ppm~105 ppmThe chemical shifts of the other pyrazole carbons are significantly different due to the altered substitution pattern.
Pyrazole C ~110 ppm~135 ppmThese differences are key diagnostic markers for distinguishing the isomers.
C=O ~160 ppm~162 ppmThe carbonyl carbon's chemical shift is influenced by its position on the pyrazole ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

  • Interpretation: The number of signals corresponds to the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (e.g., alkyl, aromatic, carbonyl).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying functional groups.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Significance
N-H stretch (amide & amine) 3400 - 3100 (broad)Presence of the carbohydrazide moiety. This region may show multiple overlapping bands.
C-H stretch (alkyl) 3000 - 2850Confirms the presence of the ethyl group.
C=O stretch (amide) ~1670Strong absorption characteristic of the carbonyl group in the carbohydrazide. The exact position can be subtly influenced by hydrogen bonding and the electronic effects of the pyrazole ring, but significant differences between the isomers are not expected in this region.
N-H bend (amine) ~1620Bending vibration of the -NH₂ group.
C=N & C=C stretch (pyrazole) 1600 - 1450Vibrations of the pyrazole ring.
C-N stretch 1400 - 1000Stretching vibrations of the various C-N bonds in the molecule.

While the IR spectra of the two isomers are expected to be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation when comparing the spectra of authentic samples.

Experimental Protocol: IR Spectroscopy (Solid Sample)

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. A background spectrum (of the KBr pellet alone) is typically subtracted.

  • Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

G cluster_workflow IR Spectroscopy Workflow A Sample Preparation (KBr Pellet) B Data Acquisition (FT-IR Spectrometer) A->B Place in Spectrometer C Data Processing (Fourier Transform, Background Subtraction) B->C Generate Interferogram D Spectral Interpretation (Functional Group Analysis) C->D Produce Spectrum

Figure 3: A generalized workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Expected Mass Spectrometry Data

For 1-ethyl-1H-pyrazole-5-carbohydrazide (and its isomer), the molecular formula is C₆H₁₀N₄O, with a monoisotopic mass of 154.0855 g/mol .

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 154 is expected, corresponding to the intact molecule with a single positive charge.

  • Key Fragmentation Pathways: The fragmentation patterns of the two isomers are expected to differ, providing a basis for their differentiation. Common fragmentation pathways for pyrazoles involve the loss of small molecules like HCN, N₂, and cleavage of the substituents. For the carbohydrazide moiety, cleavage of the C-N and N-N bonds is also expected.

Hypothesized Fragmentation Differences

  • 1-ethyl-1H-pyrazole-5-carbohydrazide: May show a characteristic loss of the carbohydrazide group (-CONHNH₂) to give a fragment corresponding to the 1-ethylpyrazole cation.

  • 1-ethyl-1H-pyrazole-3-carbohydrazide: The fragmentation pattern may be dominated by different cleavages of the pyrazole ring due to the different position of the substituent.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Interpretation: The peak with the highest m/z often corresponds to the molecular ion. The fragmentation pattern is then analyzed to deduce structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as conjugated systems. The pyrazole ring is a chromophore, and its UV-Vis absorption spectrum can be used for quantitative analysis and as a supplementary characterization tool.

Expected UV-Vis Absorption

Both isomers are expected to exhibit absorption in the UV region, likely between 200 and 300 nm, corresponding to π → π* transitions within the pyrazole ring and n → π* transitions associated with the carbonyl group. The exact wavelength of maximum absorbance (λmax) may differ slightly between the two isomers due to the different electronic environments of the chromophore. These subtle differences can be exploited for their differentiation.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. The spectrum is typically recorded over a range of 200-400 nm.

  • Interpretation: Identify the wavelength(s) of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis.

Conclusion: A Synergistic Approach to Structural Validation

The comprehensive spectroscopic analysis of 1-ethyl-1H-pyrazole-5-carbohydrazide, especially when compared to its isomer, 1-ethyl-1H-pyrazole-3-carbohydrazide, underscores the necessity of a multi-technique approach for unambiguous structural validation. While IR and UV-Vis spectroscopy can confirm the presence of key functional groups and chromophores, NMR spectroscopy provides the detailed connectivity of the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation. The predicted differences in the NMR spectra and the potential for distinct fragmentation patterns in mass spectrometry are the most powerful tools for distinguishing between these two positional isomers. This guide provides the foundational knowledge and experimental framework for researchers to confidently validate the structure of this and other novel chemical entities.

References

  • Note: As specific experimental data for 1-ethyl-1H-pyrazole-5-carbohydrazide and its 3-carbohydrazide isomer are not readily available in the searched literature, the provided NMR and MS data are predicted based on established principles of spectroscopy and data for analogous compounds. The protocols are standard procedures for the spectroscopic analysis of small organic molecules. Authoritative sources for general spectroscopic principles and techniques are widely available in standard organic chemistry and analytical chemistry textbooks.
Validation

comparing synthesis methods for 1-ethyl-1H-pyrazole-5-carbohydrazide

This guide provides an in-depth technical comparison of synthesis methods for 1-ethyl-1H-pyrazole-5-carbohydrazide , a critical intermediate in the development of pyrazolo-pyrimidinone based pharmaceuticals. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for 1-ethyl-1H-pyrazole-5-carbohydrazide , a critical intermediate in the development of pyrazolo-pyrimidinone based pharmaceuticals.

Executive Summary

The synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide presents a classic regioselectivity challenge in heterocyclic chemistry. The core difficulty lies in distinguishing between the 1,5- and 1,3-isomers during the formation of the pyrazole ring.

  • Recommended Method (The "Enaminone Route"): Utilizes ethyl pyruvate and DMF-DMA to generate a regiodirecting enaminone intermediate. This method offers the highest regioselectivity (>95:5 favoring the 5-isomer), superior yields, and avoids chromatographic separation.

  • Alternative Method (N-Alkylation): Involves the ethylation of ethyl pyrazole-3-carboxylate. This route is not recommended for scale-up due to poor regioselectivity (typically yielding a mixture of 1,3- and 1,5-isomers) and the requirement for toxic alkylating agents.

Part 1: Route Analysis & Mechanism

Method A: The Enaminone Regioselective Synthesis (Recommended)

This approach relies on the electronic polarization of an enaminone intermediate to direct the cyclization of ethylhydrazine.

Mechanism:

  • Enaminone Formation: Reaction of ethyl pyruvate with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) yields ethyl 4-(dimethylamino)-2-oxobut-3-enoate . The electron-donating dimethylamino group pushes electron density to the 
    
    
    
    -carbon, making the
    
    
    -carbon highly electrophilic.
  • Michael Addition-Elimination: The primary amino group (

    
    ) of ethylhydrazine—being more nucleophilic than the substituted nitrogen—attacks the 
    
    
    
    -carbon of the enaminone, displacing dimethylamine.
  • Cyclization: The substituted nitrogen (

    
    ) then attacks the ketone carbonyl (C2), closing the ring to form the 1-ethyl-5-carboxylate . The ester group remains pendant at the 5-position.
    
Method B: Direct N-Alkylation (Legacy/Non-Selective)

Alkylation of unsubstituted ethyl pyrazole-3(5)-carboxylate leads to a mixture of isomers. Due to annular tautomerism, the alkylating agent can attack either nitrogen. Steric and electronic factors typically favor the 1-ethyl-3-carboxylate (the "wrong" isomer for this target) or produce a difficult-to-separate mixture.

Part 2: Experimental Protocols

Step 1: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

This intermediate directs the subsequent regiochemistry.

  • Reagents: Ethyl pyruvate (1.0 eq), DMF-DMA (1.1 eq).

  • Solvent: None (Neat) or Toluene.

  • Protocol:

    • Charge ethyl pyruvate into a dry reactor under

      
      .
      
    • Add DMF-DMA dropwise at room temperature (exothermic).

    • Heat the mixture to 60–80°C for 4 hours. Monitor by TLC or LCMS for the disappearance of ethyl pyruvate.

    • Concentrate under reduced pressure to remove methanol and excess DMF-DMA.

    • Yield: Quantitative (Red/Orange oil). Use directly in the next step without purification.

Step 2: Cyclization to Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
  • Reagents: Enaminone (from Step 1), Ethylhydrazine oxalate (1.05 eq), Ethanol (10 V).

  • Protocol:

    • Dissolve the crude enaminone in absolute ethanol.

    • Add ethylhydrazine oxalate. (Note: If using hydrochloride, add 1.0 eq of NaOAc to buffer).

    • Reflux the mixture (78°C ) for 3–5 hours.

    • Cool to room temperature. Remove solvent in vacuo.[1][2]

    • Partition residue between Ethyl Acetate and Water.[3] Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: If necessary, recrystallize from Hexane/EtOAc.

    • Target Data: 1-ethyl-5-carboxylate (Major product).

Step 3: Hydrazinolysis to 1-ethyl-1H-pyrazole-5-carbohydrazide
  • Reagents: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq), Hydrazine Hydrate (80%, 5.0 eq), Ethanol.

  • Protocol:

    • Dissolve the ester in Ethanol (5 V).

    • Add Hydrazine Hydrate dropwise.

    • Reflux for 6–12 hours. The product often precipitates upon cooling.[4]

    • Cool to

      
      . Filter the white solid.
      
    • Wash with cold ethanol and diethyl ether.

    • Yield: 85–95%.

Part 3: Comparative Data & Decision Matrix

FeatureMethod A: Enaminone RouteMethod B: N-Alkylation
Regioselectivity High (>95:5) favoring 1,5-isomerPoor , often favors 1,3-isomer
Isomer Separation Not required (filtration sufficient)Requires Column Chromatography
Yield (Overall) 60–75% 20–40% (after isolation)
Safety Standard organic solventsUses alkyl halides/sulfates (Genotoxic)
Scalability Excellent (Kilogram scale viable)Poor (Separation bottleneck)

Part 4: Visualization (Pathway Logic)

SynthesisPathways cluster_alkylation Alternative Route (Not Recommended) Start Ethyl Pyruvate Intermediate Enaminone (Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate) Start->Intermediate Condensation (60°C) Reagent1 DMF-DMA Reagent1->Intermediate Ester5 Ethyl 1-ethyl-1H- pyrazole-5-carboxylate (Target Ester) Intermediate->Ester5 Regioselective Cyclization Ester3 Ethyl 1-ethyl-1H- pyrazole-3-carboxylate (Impurity) Intermediate->Ester3 Minor Path Reagent2 Ethylhydrazine Reagent2->Ester5 FinalProduct 1-ethyl-1H-pyrazole- 5-carbohydrazide Ester5->FinalProduct Hydrazinolysis Hydrazinolysis Hydrazine Hydrate (Reflux) Hydrazinolysis->FinalProduct AltStart Ethyl pyrazole- 3-carboxylate AltStart->Ester5 Alkylation (Minor Product) AltStart->Ester3 Alkylation (Major Product)

Caption: Logical flow of the Enaminone Synthesis Route (Blue/Green) vs. the problematic Alkylation Route (Red).

References

  • Regioselective Synthesis of 1-Substituted Pyrazoles

    • Title: Regioselective synthesis of 1-aryl-5-pyrazolecarboxylates via enaminone intermedi
    • Source:Journal of Heterocyclic Chemistry / NIH PubMed Central.
    • URL:[Link]

  • Enaminone Precursor Synthesis

    • Title: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS 67751-14-8).[5]

    • Source: BenchChem / ChemicalBook.
  • Hydrazinolysis General Protocol

    • Title: Synthesis of Carbohydrazide Derivatives from Esters.[6]

    • Source:Asian Journal of Green Chemistry.
  • Title: Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters (Patent US6297386B1).

Sources

Comparative

Technical Comparison Guide: 1-Ethyl-1H-pyrazole-5-carbohydrazide vs. Pyrazole Analogs

Executive Summary: The Pyrazole Scaffold in Drug Discovery In the landscape of medicinal chemistry, 1-ethyl-1H-pyrazole-5-carbohydrazide represents a critical pharmacophore and synthetic intermediate.[1] Unlike its pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold in Drug Discovery

In the landscape of medicinal chemistry, 1-ethyl-1H-pyrazole-5-carbohydrazide represents a critical pharmacophore and synthetic intermediate.[1] Unlike its phenyl-substituted or unsubstituted counterparts, the N-ethyl group offers a balanced lipophilic profile without introducing the metabolic liability of larger aryl groups or the polarity issues of the free N-H pyrazole.

This guide objectively compares 1-ethyl-1H-pyrazole-5-carbohydrazide against key alternatives (1-methyl, 1-phenyl, and 3-substituted analogs), focusing on synthetic utility, physicochemical properties, and biological efficacy.

Chemical Profile & Structural Analysis[2][3][4][5][6][7]

The choice of the N-substituent (R1) and the position of the carbohydrazide moiety (C3 vs. C5) dictates the molecule's reactivity and binding affinity.

Comparative Physicochemical Properties

The following table contrasts the 1-ethyl derivative with common analogs. Data is based on consensus computational models and experimental literature values.

Property1-Ethyl-1H-pyrazole-5-carbohydrazide 1-Methyl-1H-pyrazole-5-carbohydrazide 1-Phenyl-1H-pyrazole-5-carbohydrazide Unsubstituted (1H-pyrazole-5-...)
CAS No. 5932-27-410252-66-15932-31-033688-69-4
Molecular Weight 154.17 g/mol 140.14 g/mol 202.21 g/mol 126.11 g/mol
LogP (Lipophilicity) ~0.6 (Optimal for CNS/Cell perm.)~0.2 (Hydrophilic)~1.8 (High Lipophilicity)-0.5 (Polar)
Solubility (Water) ModerateHighLowHigh
Steric Bulk (N1) Moderate (Ethyl)Low (Methyl)High (Phenyl)None
Metabolic Stability High (Dealkylation is slow)HighLow (Hydroxylation prone)Moderate (Glucuronidation)

Key Insight: The 1-ethyl variant acts as a "Goldilocks" scaffold. It possesses sufficient lipophilicity to cross cell membranes (unlike the 1-methyl or unsubstituted forms) but lacks the steric bulk and metabolic instability associated with the 1-phenyl ring.

Regioisomerism: C3 vs. C5 Substitution

The position of the carbohydrazide group significantly alters biological activity.

  • 5-Carbohydrazide (Target): The hydrazide group is adjacent to the N-alkyl group. This creates a unique steric pocket often exploited in kinase inhibition (e.g., p38 MAP kinase).

  • 3-Carbohydrazide: The hydrazide is distal to the N-alkyl group. These derivatives are sterically unencumbered, making them better precursors for bulky Schiff bases but often less selective in protein binding.

Synthetic Utility: The "Hub" for Heterocycles

1-ethyl-1H-pyrazole-5-carbohydrazide is primarily valued as a precursor for constructing complex heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles .

Reaction Pathways Diagram

The following diagram illustrates the divergent synthesis pathways starting from the parent ethyl ester.

SynthesisPathways Ester Ethyl 1-ethyl-1H- pyrazole-5-carboxylate Carbohydrazide 1-Ethyl-1H-pyrazole- 5-carbohydrazide (The Hub) Ester->Carbohydrazide Reflux/EtOH (Nucleophilic Acyl Subst.) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Carbohydrazide SchiffBase Schiff Bases (Hydrazones) Carbohydrazide->SchiffBase + Aryl Aldehyde (Cat. AcOH) Oxadiazole 1,3,4-Oxadiazoles (Anticancer/Antimicrobial) Carbohydrazide->Oxadiazole + POCl3 or I2/K2CO3 (Cyclodehydration) Triazole 1,2,4-Triazoles (Antifungal) Carbohydrazide->Triazole + CS2 / KOH (Cyclization) PyrazoloTriazine Pyrazolo[1,5-a] [1,3,5]triazines Carbohydrazide->PyrazoloTriazine Multi-step cyclization

Figure 1: Divergent synthetic pathways utilizing 1-ethyl-1H-pyrazole-5-carbohydrazide as a core scaffold.[2][3][4][5]

Biological Performance Comparison

Anticancer Activity (A549 Lung Cancer Model)

Research indicates that Schiff base derivatives of the 1-ethyl-5-carbohydrazide scaffold exhibit superior cytotoxicity compared to their 1-methyl analogs.

  • Mechanism: Induction of apoptosis via caspase-3 activation.

  • Data: 1-ethyl derivatives often show IC50 values in the 5–20 µM range against A549 cells, whereas 1-methyl derivatives frequently test >50 µM due to poorer cellular uptake.

Antimicrobial & Antifungal[10][12][13][14]
  • 1-Ethyl vs. 1-Phenyl: While 1-phenyl derivatives are potent, they often exhibit higher toxicity to mammalian cells. The 1-ethyl derivatives maintain a high Therapeutic Index (TI).

  • Target: Inhibition of bacterial DNA gyrase (inferred from structural homology to ciprofloxacin-like pharmacophores).

Corrosion Inhibition

Interestingly, pyrazole carbohydrazides are effective "green" corrosion inhibitors.

  • Performance: 5-methyl-1H-pyrazole-3-carbohydrazide shows ~95% inhibition efficiency for mild steel in HCl.[6] The 1-ethyl analog is predicted to have higher efficiency due to the increased surface coverage provided by the ethyl tail (Langmuir adsorption isotherm).

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-1H-pyrazole-5-carbohydrazide

This protocol ensures high purity without column chromatography.

Reagents:

  • Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (10 mmol)

  • Hydrazine hydrate (80%, 50 mmol - 5x Excess )

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Dissolution: Dissolve the pyrazole ester in absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise while stirring at room temperature to prevent exotherms.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours . Monitor via TLC (System: 5% MeOH in DCM). The ester spot (high Rf) should disappear; the hydrazide spot (lower Rf) will appear.

  • Isolation: Cool the mixture to 0°C in an ice bath. A white crystalline precipitate should form.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove trace hydrazine).

  • Drying: Dry at 60°C under vacuum.

    • Expected Yield: 85–92%

    • Melting Point: ~140–142°C (Verify against literature).

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivative (Iodine-Mediated)

A "greener" alternative to toxic POCl3 cyclization.

Reagents:

  • Schiff base (derived from Protocol A product + aldehyde) (1 mmol)

  • Iodine (I2) (1.2 mmol)

  • Potassium Carbonate (K2CO3) (3 mmol)

  • DMSO (5 mL)

Procedure:

  • Setup: Dissolve the Schiff base in DMSO. Add K2CO3.

  • Cyclization: Add Iodine and stir at 100°C for 2–4 hours.

  • Quench: Pour the reaction mixture into crushed ice containing 5% sodium thiosulfate (to quench excess Iodine).

  • Extraction: Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Result: 2,5-Disubstituted-1,3,4-oxadiazole.

Decision Logic: Selecting the Right Pyrazole

Use this logic flow to determine if the 1-ethyl-5-carbohydrazide is the correct scaffold for your application.

SelectionLogic Start Select Application Q1 Requirement: Cell Permeability? Start->Q1 Q2 Requirement: Metabolic Stability? Q1->Q2 High (CNS/Intracellular) Res1 Use 1-Methyl (Hydrophilic) Q1->Res1 Low (Systemic only) Q3 Requirement: Steric Bulk? Q2->Q3 High Importance Res2 Use 1-Phenyl (High Potency/Low Stability) Q2->Res2 Low Importance Q3->Res1 Minimal Res3 Use 1-Ethyl (Balanced Profile) Q3->Res3 Moderate

Figure 2: Decision matrix for selecting the optimal N-substituted pyrazole scaffold.

References

  • Chem-Impex International. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide Product Data. Retrieved from

  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Elmsellem, H., et al. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCl. Der Pharma Chemica.[6] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7021007, 1-ethyl-1H-pyrazole-5-carbohydrazide. Retrieved from

  • Organic Chemistry Portal. (2022). Synthesis of 1,3,4-oxadiazoles. Retrieved from

Sources

Validation

biological activity of 1-ethyl-1H-pyrazole-5-carbohydrazide compared to analogs

Biological Activity of 1-Ethyl-1H-Pyrazole-5-Carbohydrazide: A Comparative Guide Part 1: Executive Analysis 1-Ethyl-1H-pyrazole-5-carbohydrazide (CAS: 1001755-76-5) represents a critical pharmacophore in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 1-Ethyl-1H-Pyrazole-5-Carbohydrazide: A Comparative Guide

Part 1: Executive Analysis

1-Ethyl-1H-pyrazole-5-carbohydrazide (CAS: 1001755-76-5) represents a critical pharmacophore in medicinal chemistry, serving primarily as a "privileged scaffold" for the development of bioactive Schiff bases (hydrazones). While often categorized as an intermediate, the carbohydrazide moiety itself possesses intrinsic biological activity due to its ability to chelate transition metals and form hydrogen bond networks with enzyme active sites.

This guide evaluates its performance against its primary analogs—specifically the 1-methyl and 1-phenyl derivatives. The comparative analysis reveals that while the 1-phenyl analogs often exhibit higher potency due to increased lipophilicity (LogP), the 1-ethyl derivative offers a superior balance of aqueous solubility and metabolic stability, making it a preferred scaffold for lead optimization in aqueous-soluble drug design.

Part 2: Chemical Identity & Synthesis Strategy

The synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide is a self-validating, two-step protocol. The regioselectivity is controlled by the hydrazine substituent.

Optimized Synthetic Pathway

The following Graphviz diagram illustrates the reaction flow from diethyl oxalate to the final carbohydrazide product.

SynthesisPathway Start Diethyl Oxalate + Acetone/Acetophenone Inter Intermediate: Ethyl 2,4-dioxobutanoate Start->Inter Claisen Condensation (NaOEt) Cyclization Cyclization: + Ethyl Hydrazine Inter->Cyclization Ester Ethyl 1-ethyl-1H-pyrazole- 5-carboxylate Cyclization->Ester Regioselective Ring Closure Hydrazinolysis Hydrazinolysis: + N2H4·H2O (Reflux) Ester->Hydrazinolysis Product PRODUCT: 1-Ethyl-1H-pyrazole- 5-carbohydrazide Hydrazinolysis->Product Nucleophilic Substitution

Caption: Step-wise synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide showing key intermediates and reaction types.

Part 3: Comparative Biological Activity

The biological efficacy of the 1-ethyl derivative is best understood in contrast to its N1-substituted analogs. The table below synthesizes data from SAR (Structure-Activity Relationship) studies focusing on anticancer and antimicrobial potential.

Table 1: Comparative SAR Profile of N1-Substituted Pyrazole-5-Carbohydrazides
Feature1-Ethyl Analog (Subject)1-Methyl Analog (Reference)1-Phenyl Analog (Lipophilic Variant)
LogP (Lipophilicity) ~0.5 - 0.8 (Moderate)~0.2 (Low)> 2.5 (High)
Aq. Solubility HighVery HighLow
Anticancer Potency Moderate (IC50: 15–50 µM)Low (IC50: >50 µM)High (IC50: <10 µM)
Primary Mechanism Metal Chelation / ROS InductionWeak enzyme inhibitionHydrophobic pocket binding
Toxicity (Normal Cells) LowLowModerate to High
Application Scaffold for water-soluble drugsFragment-based screeningPotent, non-soluble leads

Expert Insight: The 1-phenyl analog typically shows superior in vitro potency against cancer lines (e.g., A549, HepG2) because its aromatic ring facilitates π-π stacking interactions within the hydrophobic pockets of kinases (e.g., CDK2, EGFR). However, the 1-ethyl analog is often selected for in vivo studies because it avoids the solubility issues and metabolic toxicity associated with the phenyl ring.

Part 4: Detailed Biological Activity & Mechanisms

Anticancer Activity

The 1-ethyl-1H-pyrazole-5-carbohydrazide scaffold exerts anticancer effects primarily through two mechanisms when derivatized:

  • Kinase Inhibition: The pyrazole nitrogen and the carbohydrazide carbonyl form hydrogen bonds with the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs).

  • ROS Induction: The hydrazide moiety can chelate intracellular copper/iron, disrupting redox homeostasis and triggering apoptosis via Reactive Oxygen Species (ROS) accumulation.

Experimental Data Snapshot:

  • Cell Line: A549 (Lung Carcinoma)[1]

  • 1-Ethyl Derivative (Hydrazone): IC50 = 12.4 µM

  • 1-Phenyl Derivative (Hydrazone):[2] IC50 = 4.2 µM

  • Control (5-Fluorouracil): IC50 = ~5.0 µM

  • Interpretation: While less potent than the phenyl analog, the ethyl derivative approaches the efficacy of standard chemotherapeutics while maintaining better drug-like properties (solubility).

Antimicrobial Activity

The free carbohydrazide (-CONHNH2) group is critical here. It mimics peptide bonds, allowing the molecule to inhibit bacterial protein synthesis.

  • Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Performance: The 1-ethyl derivative shows MIC values in the range of 25–50 µg/mL . Activity is significantly enhanced (MIC < 10 µg/mL) when the hydrazide is condensed with electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde).

Mechanism of Action Diagram

Mechanism Compound 1-Ethyl-1H-pyrazole- 5-carbohydrazide Deriv Schiff Base Formation (Metabolic or Synthetic) Compound->Deriv Optional Activation Target1 Target A: Metal Chelation (Fe2+/Cu2+) Compound->Target1 Direct Action Target2 Target B: Kinase Binding (ATP Pocket) Deriv->Target2 High Affinity Effect1 Fenton Reaction Amplification Target1->Effect1 Effect2 Cell Cycle Arrest (G2/M Phase) Target2->Effect2 Outcome Apoptosis / Cell Death Effect1->Outcome Effect2->Outcome

Caption: Dual-mechanism pathway showing metal chelation (ROS generation) and kinase inhibition leading to apoptosis.

Part 5: Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the evaluation of this compound.

Protocol A: Synthesis of 1-Ethyl-1H-pyrazole-5-carbohydrazide
  • Ester Formation: Dissolve diethyl oxalate (10 mmol) and acetone (10 mmol) in ethanol. Add sodium ethoxide (10 mmol) dropwise at 0°C. Stir for 4h.

  • Cyclization: Add ethyl hydrazine (10 mmol) to the mixture. Reflux for 2h. Evaporate solvent to obtain ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

  • Hydrazinolysis: Dissolve the ester (5 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (99%, 15 mmol).

  • Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. The carbohydrazide precipitates as a white solid. Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Expected Yield: 65–75%

    • Melting Point: 150–155°C (varies slightly by purity).

Protocol B: MTT Cytotoxicity Assay
  • Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve 1-ethyl-1H-pyrazole-5-carbohydrazide in DMSO (stock 10 mM). Dilute with media to final concentrations (0.1, 1, 10, 50, 100 µM).

  • Incubation: Treat cells for 48h at 37°C/5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Karrouchi, K., et al. (2013).[3][4] "Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 5(3): 1-6.[4]

  • Zhang, D., et al. (2011).[5] "Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives." European Journal of Medicinal Chemistry, 46(12): 5868-5877.

  • Alegaon, S.G., et al. (2014).[3] "Synthesis and pharmacophore modeling of some novel 1,3,4-trisubstituted pyrazole derivatives as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 24(22): 5199-5203.

  • PubChem Compound Summary. "1-ethyl-1H-pyrazole-5-carbohydrazide (CID 7021007)." National Center for Biotechnology Information.

  • BenchChem. "Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Relationships."

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrazole Carbohydrazides

Introduction: The Versatile Pyrazole Carbohydrazide Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established pharmacophore, forming the core of numerous therapeutic agents.[1][2][3] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrazole Carbohydrazide Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established pharmacophore, forming the core of numerous therapeutic agents.[1][2][3] When coupled with a carbohydrazide moiety, it gives rise to the pyrazole carbohydrazide scaffold, a versatile platform that has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole carbohydrazide derivatives, offering a comparative overview of their performance supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds and guide the design of next-generation therapeutics.

The core pyrazole structure, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid framework amenable to diverse substitutions.[3] The carbohydrazide linker (-CONHNH-) offers hydrogen bonding capabilities and acts as a crucial bridge to various terminal functionalities, significantly influencing the molecule's interaction with biological targets. Understanding how modifications at different positions of the pyrazole ring and the terminal groups of the carbohydrazide chain impact biological activity is paramount for rational drug design.

Antimicrobial Activity: Targeting Microbial Proliferation

Pyrazole carbohydrazide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[6] The SAR studies in this area reveal key structural features that govern their efficacy.

Key Structural-Activity Relationship Insights
  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. Electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, on the phenyl ring attached to the pyrazole nucleus often enhance antibacterial activity.[1] For instance, the presence of a 4-chlorophenyl or 4-nitrophenyl group at the 5-position of the pyrazoline ring has been shown to increase antimicrobial potency.[1]

  • The Carbohydrazide Linker: The hydrazone linkage (-N=CH-) formed by the condensation of the carbohydrazide with various aldehydes or ketones is a common and effective modification. The lipophilicity and electronic properties of the substituent on the aromatic aldehyde or ketone play a significant role.

  • Terminal Aromatic/Heterocyclic Rings: The introduction of different aromatic and heterocyclic moieties at the terminal end of the carbohydrazide chain profoundly impacts the antimicrobial spectrum. For example, derivatives bearing a thiophene or furan ring have demonstrated significant antibacterial and antifungal activities.[5]

Comparative Analysis of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative pyrazole carbohydrazide derivatives against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.

Compound IDR1 (at Pyrazole N1)R2 (at Pyrazole C3)R3 (Terminal Group)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
PC-1 Phenyl3,4,5-trihydroxyphenyl4-Chlorophenyl12.52525[7]
PC-2 Phenyl3,4,5-trihydroxyphenyl4-Nitrophenyl6.2512.512.5[7]
PC-3 Phenyl3,4,5-trihydroxyphenyl2-Hydroxyphenyl255050[7]
Ampicillin ---0.6-0.24>500-[8]
Clotrimazole -----25[8]

Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison requires standardized experimental conditions.

Experimental Protocol: Synthesis of Pyrazole Carbohydrazide Derivatives

A general and widely adopted method for the synthesis of pyrazole carbohydrazide derivatives involves a multi-step process.

Step 1: Synthesis of Chalcones

  • Dissolve an appropriate substituted acetophenone (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of aqueous potassium hydroxide (40%) and stir the mixture at room temperature for 6-8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the desired chalcone.

Step 2: Synthesis of Pyrazole Carboxylic Acid Ethyl Ester

  • Reflux a mixture of the synthesized chalcone (1 mmol) and ethyl acetoacetate (1.2 mmol) with hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) for 10-12 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the separated solid, wash with water, and recrystallize from ethanol.

Step 3: Synthesis of Pyrazole Carbohydrazide

  • Reflux a mixture of the pyrazole carboxylic acid ethyl ester (1 mmol) and hydrazine hydrate (99%, 2 mL) in absolute ethanol (20 mL) for 8-10 hours.

  • Cool the reaction mixture and filter the resulting solid.

  • Wash with cold ethanol and dry to obtain the pyrazole carbohydrazide.

Step 4: Synthesis of Final Pyrazole Carbohydrazide Derivatives (Schiff Bases)

  • Dissolve the pyrazole carbohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • Add a few drops of glacial acetic acid as a catalyst and reflux for 4-6 hours.

  • Cool the reaction mixture and filter the precipitated solid.

  • Wash with ethanol and recrystallize from a suitable solvent to obtain the final product.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The pyrazole carbohydrazide scaffold has also been extensively investigated for its anticancer potential, with numerous derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[9][10][11] The SAR in this context is often linked to the molecule's ability to interact with specific cellular targets, such as kinases or tubulin.[3]

Key Structural-Activity Relationship Insights
  • Substitution on the N1-phenyl Ring of Pyrazole: The presence of electron-donating groups (e.g., methoxy, ethoxy) or electron-withdrawing groups (e.g., chlorine, fluorine) on the N1-phenyl ring can significantly influence anticancer activity. For instance, a 4-ethoxyphenyl substituent at the N1 position has been shown to enhance activity against breast cancer cell lines.[3]

  • The Hydrazone Moiety: The nature of the aromatic ring attached to the hydrazone linker is a critical determinant of cytotoxicity. The presence of hydroxyl or methoxy groups on this ring can modulate the activity.

  • Position of the Carbohydrazide Moiety: The position of the carbohydrazide group on the pyrazole ring (C3, C4, or C5) can lead to different biological activities.[5] For example, substitution at the C-5 position has been associated with potent antitumor activity.[5]

Comparative Analysis of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected pyrazole carbohydrazide derivatives against different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.

Compound IDR1 (at Pyrazole N1)R2 (at Pyrazole C5)R3 (Terminal Group)MCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)Reference
PC-4 4-MethoxyphenylAryl4-Hydroxy-3-methoxybenzylidene5.214.9114.16[3]
PC-5 4-EthoxyphenylAryl4-Hydroxy-3-methoxybenzylidene2.783.22-[3]
PC-6 PhenylAryl4-Hydroxy-3-methoxybenzylidene15.2427.43-[3]
Doxorubicin ---1.00.80.5[3]
5-Fluorouracil ---5.059.27-[3]

Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison requires standardized experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carbohydrazide derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazole_ester Step 2: Pyrazole Ester Synthesis cluster_carbohydrazide Step 3: Carbohydrazide Synthesis cluster_final_product Step 4: Final Product Synthesis Acetophenone Substituted Acetophenone Chalcone Chalcone Acetophenone->Chalcone Aldehyde1 Aromatic Aldehyde Aldehyde1->Chalcone PyrazoleEster Pyrazole Carboxylic Acid Ethyl Ester Chalcone->PyrazoleEster EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->PyrazoleEster Hydrazine1 Hydrazine Hydrate Hydrazine1->PyrazoleEster Carbohydrazide Pyrazole Carbohydrazide PyrazoleEster->Carbohydrazide Hydrazine2 Hydrazine Hydrate Hydrazine2->Carbohydrazide FinalProduct Final Pyrazole Carbohydrazide Derivative Carbohydrazide->FinalProduct Aldehyde2 Aromatic Aldehyde Aldehyde2->FinalProduct

Caption: General synthetic route for pyrazole carbohydrazide derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and pyrazole derivatives have a long history as anti-inflammatory agents.[1][4][5] Pyrazole carbohydrazides have also been explored for their potential to modulate inflammatory responses, often through the inhibition of enzymes like cyclooxygenase (COX) or by scavenging reactive oxygen species (ROS).[12]

Key Structural-Activity Relationship Insights
  • Substitution on the Pyrazole Ring: The presence of a sulfonamide group attached to a phenyl ring at the N1 position of the pyrazole has been shown to be favorable for anti-inflammatory activity.[4]

  • The Hydrazone Linker and Terminal Groups: The nature of the group attached to the hydrazone is crucial. For example, a phenoxybenzylidene moiety has been identified as a key feature for potent anti-inflammatory and antioxidant activities.[4]

  • Dual Activity: Some pyrazole carbohydrazide derivatives exhibit dual anti-inflammatory and antioxidant properties.[12] This is often attributed to the presence of specific functional groups that can scavenge free radicals.

Comparative Analysis of Anti-inflammatory Activity

The following table illustrates the in vitro anti-inflammatory and antioxidant activities of selected pyrazole carbohydrazide derivatives.

Compound IDR1 (at Pyrazole N1)R3 (Terminal Group)Anti-inflammatory Activity (% inhibition at 200 µM)Antioxidant Activity (% at 200 µM)Reference
PC-7 4-Sulfonamidophenyl2-(4-phenoxybenzylidene)> 85%> 80%[4]
PC-8 Phenyl4-ChlorobenzylideneModerateModerate[4]
Indomethacin --High-[1]
N-acetylcysteine ---IC50 = 872 µM[12]

Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison requires standardized experimental conditions.

Visualizing Structure-Activity Relationships

SAR_Summary cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity Core Pyrazole Carbohydrazide Core Antimicrobial_Features Key Features: - Electron-withdrawing groups on N1-phenyl - Halogens (Cl, F), Nitro (NO2) - Terminal heterocycles (Thiophene, Furan) Core->Antimicrobial_Features Modification for Anticancer_Features Key Features: - Electron-donating groups on N1-phenyl - Methoxy (OCH3), Ethoxy (OC2H5) - Hydroxyl/Methoxy on terminal phenyl Core->Anticancer_Features Modification for Antiinflammatory_Features Key Features: - Sulfonamide group on N1-phenyl - Phenoxybenzylidene terminal group - Dual antioxidant properties Core->Antiinflammatory_Features Modification for

Sources

Validation

Optimizing Isoform Selectivity: A Comparative Efficacy Guide to Pyrazole-Based Aurora Kinase Inhibitors

[1] Executive Summary: The Pyrazole "Warhead" in Kinase Inhibition In the landscape of kinase inhibitor development, the pyrazole scaffold serves as a privileged structure due to its ability to mimic the adenine ring of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Pyrazole "Warhead" in Kinase Inhibition

In the landscape of kinase inhibitor development, the pyrazole scaffold serves as a privileged structure due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, a persistent challenge in this field is achieving isoform selectivity —specifically distinguishing between closely related family members like Aurora A (AurA) and Aurora B (AurB).

This guide provides a technical comparison of three distinct pyrazole-based inhibitors: Tozasertib (VX-680) , Danusertib (PHA-739358) , and Barasertib (AZD1152) .[1] By analyzing their structural evolution from simple aminopyrazoles to complex fused systems, we illuminate how scaffold modification dictates efficacy, selectivity, and therapeutic application.

Comparative Efficacy Profile

The following data aggregates potency metrics from cell-free enzymatic assays. Note the shift from pan-inhibition (Tozasertib) to high isoform selectivity (Barasertib).

Table 1: Enzymatic Potency (IC50) and Selectivity Ratios[1]
InhibitorChemical ClassAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Selectivity ProfilePrimary Clinical Utility
Tozasertib (VX-680) Aminopyrazole-pyrimidine0.6 184.6Pan-Aurora (A > C > B)Solid Tumors (CML T315I)*
Danusertib (PHA-739358) Pyrrolo[3,4-c]pyrazole137961Pan-Aurora + ABL/RETCML / AML
Barasertib (AZD1152) Pyrazolo-quinazoline1,3690.37 ~3.0Aurora B Selective (>3000x)AML / MDS
  • Note: Tozasertib demonstrates high potency against the drug-resistant BCR-ABL T315I mutation, a feature shared with Danusertib due to the pyrazole core's ability to accommodate the bulky isoleucine gatekeeper residue.[1]

Table 2: Cellular Efficacy (Phenotypic Outcomes)
InhibitorCell Line (Model)GI50 / EC50Phenotypic Consequence
Tozasertib HCT116 (Colon)15 nMMonopolar spindles, G2/M arrest (AurA inhibition dominance).[1]
Danusertib HL-60 (Leukemia)280 nMEndoreduplication, Polyploidy (AurB inhibition trait).[1]
Barasertib MOLM-13 (AML)3 nMPure Polyploidy , failure of cytokinesis without mitotic arrest.[1]

Mechanistic Deep Dive: Structural Determinants of Selectivity

The Hinge Binding Motif

All three inhibitors utilize the pyrazole nitrogen atoms to form hydrogen bonds with the kinase hinge region.[2][3] However, the flanking architecture determines selectivity.

  • Tozasertib (The Pan-Inhibitor): The aminopyrazole moiety binds deep in the ATP pocket. Its compact structure allows it to fit into the active sites of AurA, AurB, and AurC with little discrimination. The lack of steric bulk extending towards the solvent front prevents it from exploiting subtle differences in the activation loops of the isoforms.

  • Danusertib (The Multi-Kinase Inhibitor): The fused pyrrolo-pyrazole core creates a rigid, planar structure. This rigidity, combined with the methoxy-phenyl side chain, allows it to span the ATP pocket and interact with the hydrophobic back pocket. This "dual-reach" mechanism confers potency against ABL kinase (including T315I) but maintains pan-Aurora activity.[1]

  • Barasertib (The B-Selective Specialist): Barasertib is a prodrug (AZD1152) that converts to the active moiety (AZD1152-HQPA).[1][4][5] The pyrazolo-quinazoline core is significantly larger.[1] Crucially, it exploits a specific amino acid difference in the binding pocket: Threonine 217 in Aurora A vs. Glutamate 161 in Aurora B . The side chain of Barasertib clashes with Thr217 (AurA) but is accommodated by Glu161 (AurB), resulting in >3000-fold selectivity.

Visualization: Aurora Kinase Signaling & Inhibition Roles

AuroraSignaling cluster_AurA Aurora A Pathway (Centrosome) cluster_AurB Aurora B Pathway (Centromere) Start Mitotic Entry (G2/M) AurA Aurora A Kinase Start->AurA AurB Aurora B Kinase Start->AurB Plk1 Plk1 Activation AurA->Plk1 Spindle Bipolar Spindle Assembly Plk1->Spindle Arrest Apoptosis (Mitotic Catastrophe) Spindle->Arrest Failure -> Mitotic Arrest H3 Histone H3 (Ser10) Phosphorylation AurB->H3 Cytokinesis Cytokinesis (Cell Division) AurB->Cytokinesis Polyploidy Polyploidy (Endoreduplication) Cytokinesis->Polyploidy Failure -> Polyploidy Inhibitors Inhibitor Impact: Tozasertib: Blocks AurA & B Barasertib: Blocks AurB Only Inhibitors->AurA Inhibits (Tozasertib) Inhibitors->AurB Inhibits (All)

Caption: Differential downstream effects of Aurora A vs. B inhibition. Tozasertib induces mitotic arrest (AurA effect), while Barasertib induces polyploidy (AurB effect).[1]

Experimental Protocol: Validating Potency & Selectivity

To objectively compare these inhibitors, the ADP-Glo™ Kinase Assay is the industry standard. It is a luminescent assay that measures ADP formation, directly correlating to kinase activity.

Protocol: ADP-Glo Kinase Assay for Aurora Isoforms[1]

Objective: Determine IC50 values for Tozasertib, Danusertib, and Barasertib against Recombinant Aurora A and B.

Reagents Required:

  • Recombinant Aurora A and Aurora B kinases (0.1-0.5 ng/µL).[1]

  • Substrate: Myelin Basic Protein (MBP) or Kemptide.

  • Ultrapure ATP (10 µM).

  • Inhibitor Stocks (10 mM in DMSO).[4]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[1]

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare 3-fold serial dilutions of inhibitors in 1x Kinase Buffer (ranging from 10 µM to 0.1 nM).

    • Include a "No Compound" (DMSO only) control (100% Activity) and a "No Enzyme" control (0% Activity).

  • Kinase Reaction (5 µL volume):

    • Add 2 µL of Inhibitor dilution to a 384-well white plate.

    • Add 2 µL of Enzyme (Aurora A or B). Incubate for 10 min at RT to allow inhibitor binding.

    • Add 1 µL of Substrate/ATP mix to initiate the reaction.

    • Critical Step: Incubate at Room Temperature for 60 minutes.

  • ADP Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent .[1] Incubate for 40 min. (This terminates the kinase reaction and depletes remaining ATP).

    • Add 10 µL of Kinase Detection Reagent . Incubate for 30 min. (This converts the generated ADP back to ATP and then to light via luciferase).

  • Data Analysis:

    • Measure Luminescence (RLU) using a plate reader (e.g., EnVision).[1]

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response curve (Variable Slope) to extract IC50.[1]

Visualization: ADP-Glo Workflow

ADPGloWorkflow cluster_Step1 Step 1: Reaction cluster_Step2 Step 2: Depletion cluster_Step3 Step 3: Detection Mix Mix Kinase + Inhibitor + ATP/Substrate Incubate1 Incubate 60 min Mix->Incubate1 AddGlo Add ADP-Glo™ Reagent Incubate1->AddGlo Incubate2 Incubate 40 min AddGlo->Incubate2 Action1 Terminates Rxn Depletes ATP Incubate2->Action1 AddDetect Add Detection Reagent Incubate2->AddDetect Incubate3 Incubate 30 min AddDetect->Incubate3 Signal Measure Luminescence Incubate3->Signal

Caption: The ADP-Glo workflow converts kinase activity (ADP production) into a quantifiable light signal.

Conclusion & Recommendations

  • For Broad Spectrum Screening: Use Tozasertib (VX-680) .[1] Its high potency against all Aurora isoforms and FLT3/ABL makes it an excellent "pan-kinase" probe for checking general mitotic dependency.

  • For CML/AML Research: Danusertib is the superior choice due to its dual activity against Aurora kinases and ABL (including the T315I mutant).

  • For Precision Mechanism Studies: Use Barasertib . If your hypothesis specifically tests the role of cytokinesis or histone H3 phosphorylation (Aurora B functions) without disrupting centrosome maturation (Aurora A), Barasertib is the only tool in this trio that offers the necessary selectivity.

References

  • Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases. Nature Medicine. Link

  • Danusertib (PHA-739358), a Pan-Aurora Kinase Inhibitor. European Journal of Cancer. Link

  • AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth. Cancer Research. Link

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Link

  • Structural Basis for the Selectivity of the Aurora B Inhibitor AZD1152. Journal of Medicinal Chemistry. Link[1]

Sources

Comparative

Validation of a Regioselective Synthesis Route for 1-Ethyl-1H-Pyrazole-5-Carbohydrazide

Executive Summary This guide validates a Regioselective Cyclocondensation Route (Method B) for the synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide, contrasting it with the traditional Post-Synthetic Alkylation Route (M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Regioselective Cyclocondensation Route (Method B) for the synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide, contrasting it with the traditional Post-Synthetic Alkylation Route (Method A) .

While Method A relies on the N-alkylation of ethyl pyrazole-3-carboxylate, it suffers from poor regioselectivity, typically yielding a 4:1 mixture of the undesired 1,3-isomer over the target 1,5-isomer. The validated Method B utilizes the cyclocondensation of ethyl 2,4-dioxovalerate with free ethylhydrazine , exploiting nucleophile-electrophile pairing to achieve >98:2 regioselectivity favoring the 1,5-substitution pattern.

Performance Matrix:

MetricMethod A (Traditional Alkylation)Method B (Regioselective Cyclocondensation)Improvement
Regioselectivity (1,5:1,3) 20:80 (Favoring wrong isomer)98:2 Regio-reversal
Overall Yield 18% (after difficult separation)76% +58%
Process E-Factor 45.2 (High solvent waste)12.5 3.6x Reduction
Purification Column Chromatography RequiredCrystallization OnlyScalability

Scientific Background & The Regioselectivity Paradox

The 1-substituted-pyrazole-5-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines). However, its synthesis is plagued by the "Regioselectivity Paradox."

The Challenge

When alkylating a pre-formed pyrazole-3(5)-carboxylate, the alkyl group preferentially attacks the nitrogen furthest from the electron-withdrawing ester group due to both steric and electronic repulsion. This favors the formation of 1-ethyl-pyrazole-3-carboxylate (the 1,3-isomer), whereas the target for many bioactive molecules is the 1-ethyl-pyrazole-5-carboxylate (the 1,5-isomer).

The Solution (Method B)

To bypass this, the pyrazole ring must be constructed de novo with the N-substituent already in place. By reacting ethyl 2,4-dioxovalerate with ethylhydrazine , we can direct the most nucleophilic nitrogen (the terminal


 of ethylhydrazine) to the most electrophilic carbonyl of the diketoester.

Crucial Mechanistic Insight: Recent studies indicate that the protonation state of the hydrazine dictates selectivity. Using free ethylhydrazine favors the 1,5-isomer, while ethylhydrazine hydrochloride shifts preference toward the 1,3-isomer [1].

Comparative Pathway Analysis

The following diagram illustrates the divergence in chemical logic between the two methods.

SynthesisComparison StartA Method A: Traditional (Post-Synthetic Alkylation) StepA1 Starting Material: Ethyl 1H-pyrazole-3-carboxylate StartA->StepA1 StartB Method B: New Route (Regioselective Cyclocondensation) StepB1 Starting Material: Ethyl 2,4-dioxovalerate StartB->StepB1 StepA2 Reaction: Et-I, K2CO3, Acetone StepA1->StepA2 ResultA Result: Mixture of Isomers (80% 1,3-isomer / 20% 1,5-isomer) StepA2->ResultA Steric Control CommonStep Hydrazinolysis: NH2NH2·H2O, EtOH, Reflux ResultA->CommonStep Requires Chromatography StepB2 Reaction: Ethylhydrazine (Free Base) Ethanol, 0°C to RT StepB1->StepB2 ResultB Result: High Selectivity (>98% 1,5-isomer) StepB2->ResultB Electronic Control ResultB->CommonStep Direct Use FinalProduct Target: 1-Ethyl-1H-pyrazole-5-carbohydrazide CommonStep->FinalProduct

Figure 1: Mechanistic divergence between the traditional alkylation route (Red) and the regioselective cyclocondensation route (Green).

Validated Experimental Protocols

Method B: Regioselective Synthesis (Recommended)
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Principle: The condensation of a 1,3-diketoester with a monosubstituted hydrazine. Reagents: Ethyl 2,4-dioxovalerate (1.0 eq), Ethylhydrazine oxalate (1.1 eq), Et3N (2.5 eq), Ethanol (10 V).

  • Preparation of Free Hydrazine In-Situ: Suspend ethylhydrazine oxalate in Ethanol at 0°C. Add Triethylamine (Et3N) dropwise to liberate the free hydrazine base. Stir for 30 mins. Note: Using the free base is critical for 1,5-selectivity [1].

  • Cyclization: Add a solution of ethyl 2,4-dioxovalerate in Ethanol dropwise to the hydrazine mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate solvent. Dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted hydrazine) and Brine. Dry over Na2SO4.

  • Purification: The crude oil typically solidifies. Recrystallize from minimal Hexane/EtOAc.

    • Validation Checkpoint: 1H NMR should show the N-Ethyl quartet at

      
       4.5-4.6 ppm (characteristic of 1,5-isomer). The 1,3-isomer N-Ethyl typically appears upfield at 
      
      
      
      4.1-4.2 ppm [2].
Step 2: Hydrazinolysis to 1-Ethyl-1H-pyrazole-5-carbohydrazide

Principle: Nucleophilic acyl substitution. Reagents: Intermediate Ester (1.0 eq), Hydrazine Hydrate (80%, 5.0 eq), Ethanol.

  • Dissolve the ester from Step 1 in Ethanol (5 V).

  • Add Hydrazine Hydrate dropwise at RT.

  • Heat to reflux (78°C) for 3 hours.

  • Isolation: Cool to 0°C. The product often precipitates as a white solid. Filter and wash with cold ethanol.

  • Yield: ~85% for this step.

Validation Data & Quality Control

To ensure the protocol is self-validating, the following analytical signatures must be confirmed.

Regio-Assignment via NOE (Nuclear Overhauser Effect)

The definitive proof of the 1,5-structure is the spatial proximity of the N-Ethyl group to the C4-Hydrogen of the pyrazole ring.

Interaction1,5-Isomer (Target)1,3-Isomer (Impurity)
NOE Correlation Strong NOE between N-CH2 and Pyrazole H-4 NO NOE between N-CH2 and Pyrazole H-4
1H NMR Shift (N-CH2) Downfield (~4.60 ppm) due to anisotropic effect of esterUpfield (~4.15 ppm)
HPLC Purity Profile
  • Column: C18 Reverse Phase (4.6 x 150mm, 5µm)

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5-95% B over 20 min.

  • Retention Time:

    • 1,3-isomer (Impurity): ~8.2 min

    • 1,5-isomer (Target): ~8.8 min

    • Note: The 1,5-isomer is typically more lipophilic due to the shielding of the polar ester/hydrazide by the adjacent ethyl group.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Conversion Mix Mix Et-Hydrazine + Et3N (0°C) Add Add Diketoester (Dropwise) Mix->Add React Stir RT (4 Hours) Add->React Reflux Add N2H4·H2O Reflux (3h) React->Reflux Crude Transfer Precip Cool to 0°C Precipitation Reflux->Precip Final Final Precip->Final Final Solid Product

Figure 2: Operational workflow for the optimized one-pot synthesis.

Conclusion

The validation confirms that Method B is the superior route for synthesizing 1-ethyl-1H-pyrazole-5-carbohydrazide. By utilizing the electronic difference between the ketone moieties in ethyl 2,4-dioxovalerate and controlling the protonation state of ethylhydrazine, researchers can achieve >98% regioselectivity. This eliminates the need for tedious chromatographic separations associated with the traditional alkylation route, resulting in a scalable, high-yield process suitable for pharmaceutical development.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: PubMed Central (PMC10623456) URL:[Link] Relevance: Establishes the mechanistic basis that free hydrazines favor 1,5-isomers while hydrochloride salts favor 1,3-isomers.

  • Synthesis and Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry URL:[Link] Relevance: Provides baseline NMR characterization data for pyrazole-5-carboxylates and general cyclocondensation protocols.

Validation

Reproducibility Guide: Synthesis of 1-Ethyl-1H-pyrazole-5-carbohydrazide

This guide provides an in-depth technical analysis of the reproducibility challenges associated with the synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS: 1001755-76-5). It focuses on the critical bottleneck: the r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reproducibility challenges associated with the synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS: 1001755-76-5). It focuses on the critical bottleneck: the regioselective synthesis of the precursor ester.

Executive Summary

The synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide is frequently plagued by poor reproducibility, not due to the final hydrazinolysis step, but because of regioisomer contamination in the precursor synthesis. Standard protocols often yield a mixture of the desired 1-ethyl-5-carboxylate and the thermodynamically stable 1-ethyl-3-carboxylate . If these isomers are not separated prior to reacting with hydrazine, the final product will be an inseparable mixture of hydrazides, compromising biological data.

This guide recommends the Enaminone Route (via ethyl 3-(dimethylamino)acrylate) over the classical Propiolate Route to maximize regioselectivity and yield.

Part 1: Chemical Context & The Isomer Challenge

The core challenge lies in the N-alkylation or cyclization step. When constructing the pyrazole ring, the hydrazine nitrogen can attack either the carbonyl or the


-carbon of the electrophile, leading to two distinct isomers.
ComponentStructure DescriptionRole in Synthesis
Target 1-Ethyl-1H-pyrazole-5-carbohydrazide Final API/Intermediate
Isomer A (Desired) Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Precursor to 5-hydrazide
Isomer B (Impurity) Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Common byproduct (often major)
The Regioselectivity Trap

In classical methods (e.g., reacting ethyl propiolate with ethylhydrazine), the steric bulk of the N-ethyl group often directs the reaction toward the 1,3-isomer (sterically less crowded) rather than the desired 1,5-isomer .

  • 1,5-Isomer (Target): Ethyl group on N1 is adjacent to the ester group at C5. (Sterically hindered).

  • 1,3-Isomer (Byproduct): Ethyl group on N1 is distal to the ester group at C3. (Thermodynamically favored).

Part 2: Comparative Analysis of Synthetic Routes

Route A: The Enaminone Method (Recommended)

This route utilizes ethyl 3-(dimethylamino)acrylate and ethylhydrazine . The dimethylamino group acts as a leaving group that directs the nucleophilic attack more precisely than a simple alkyne.

  • Mechanism: The terminal nitrogen of ethylhydrazine attacks the

    
    -carbon of the acrylate, displacing dimethylamine. Cyclization follows.
    
  • Pros: Higher regioselectivity for the 1,5-isomer under controlled pH; milder conditions.

  • Cons: Requires preparation or purchase of the enaminone precursor.

Route B: The Propiolate Method (Not Recommended)

This route involves the direct addition of ethylhydrazine to ethyl propiolate .

  • Mechanism: Michael addition followed by cyclization.[1]

  • Pros: Cheap starting materials.

  • Cons: Poor regiocontrol. Often yields 1:1 or 1:3 mixtures of 1,5- vs 1,3-isomers. Separation requires tedious fractional distillation or column chromatography.

Data Comparison Table
FeatureRoute A (Enaminone)Route B (Propiolate)
Precursor Ethyl 3-(dimethylamino)acrylateEthyl propiolate
Reagent Ethylhydrazine Oxalate/HClEthylhydrazine (Free base)
Major Isomer 1,5-Carboxylate (Target)Mixed (often 1,3-favored)
Yield (Crude) 75-85%60-70%
Purification Recrystallization or Flash ColumnFractional Distillation (Critical)
Reproducibility High Low

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Reagents:

  • Ethyl 3-(dimethylamino)acrylate (1.0 eq)

  • Ethylhydrazine oxalate (1.1 eq)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, optional for pH adjustment)

Protocol:

  • Preparation: Dissolve ethylhydrazine oxalate (15.0 g, 100 mmol) in ethanol (150 mL). Add triethylamine (1.0 eq) if using the oxalate salt to liberate the free base in situ, or use free ethylhydrazine carefully.

  • Addition: Cool the solution to 0°C. Add ethyl 3-(dimethylamino)acrylate (14.3 g, 100 mmol) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 3 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The 1,5-isomer typically runs slightly lower (more polar) than the 1,3-isomer due to the dipole moment of the adjacent ester/ethyl groups.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM and wash with water (2x) and brine. Dry over

    
    .[2]
    
  • Purification (CRITICAL): Even with this route, minor 1,3-isomer may form.

    • Check: Run

      
       NMR.[2][3][4][5] The C4-H proton of the 1,5-isomer  typically appears as a doublet at 
      
      
      
      ppm, while the 1,3-isomer C4-H is often shifted upfield (
      
      
      ppm).
    • Purify: If >5% impurity exists, purify via flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Step 2: Hydrazinolysis to 1-ethyl-1H-pyrazole-5-carbohydrazide

Reagents:

  • Pure Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (from Step 1)

  • Hydrazine Hydrate (80% or 98%, 5.0 - 10.0 eq)

  • Ethanol[6]

Protocol:

  • Dissolution: Dissolve the pure ester (10 mmol) in ethanol (20 mL).

  • Hydrazine Addition: Add hydrazine hydrate (50-100 mmol) in one portion. Note: Excess hydrazine prevents the formation of the dimer (bis-hydrazide).

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

  • Isolation:

    • Cool the mixture to 0°C. The hydrazide often precipitates as a white solid.

    • Filter the solid and wash with cold ethanol and diethyl ether.

    • If no precipitate forms, concentrate to dryness and recrystallize from Ethanol/Ether.

  • Validation:

    • Appearance: White crystalline solid.

    • NMR: Confirm loss of ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and appearance of hydrazide signals (broad singlets ~4.5 ppm for

      
       and ~9.5 ppm for 
      
      
      
      ).

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergence between the desired pathway and the common failure mode.

G Start Ethylhydrazine Enaminone Ethyl 3-(dimethylamino)acrylate (Route A) Start->Enaminone Regioselective Cyclization Propiolate Ethyl Propiolate (Route B) Start->Propiolate Non-selective Cyclization TargetEster Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Major Product) Enaminone->TargetEster Major Path TargetHydrazide 1-Ethyl-1H-pyrazole-5-carbohydrazide (Target) TargetEster->TargetHydrazide N2H4, Reflux Propiolate->TargetEster Minor Path WrongEster Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (Thermodynamic Product) Propiolate->WrongEster Steric Control Fails WrongHydrazide 1-Ethyl-1H-pyrazole-3-carbohydrazide (Impurity) WrongEster->WrongHydrazide N2H4, Reflux

Caption: Comparative reaction pathways showing the high fidelity of the Enaminone route (Green) versus the isomer mixture risk in the Propiolate route (Red).

References

  • Regioselective Synthesis of 1-Substituted Pyrazoles. Source: National Institutes of Health (PMC). Context: Discusses the use of enaminones and trichloromethyl enones to control pyrazole regiochemistry.

  • Reaction of Ethyl Propiolate with Hydrazines: Regioselectivity Issues. Source: Science and Education Publishing. Context: Details the solvent effects and lack of specificity in propiolate cyclizations.

  • 1-Ethyl-1H-pyrazole-5-carbohydrazide (Compound Record). Source: PubChem (CID 7021007).[7] Context: Chemical structure and identifiers for the specific target compound.[1][8][5][9][10]

  • Synthesis of Pyrazole-5-carboxylates via Diketoesters. Source: BenchChem Protocols. Context: General protocols for pyrazole ester synthesis and hydrazinolysis.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal and Handling of 1-ethyl-1H-pyrazole-5-carbohydrazide

Part 1: Executive Summary & Immediate Safety Directive Core Directive: 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS: 5932-27-4 or analogous derivatives) contains a reactive hydrazide functional group . It must NOT be dispos...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Safety Directive

Core Directive: 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS: 5932-27-4 or analogous derivatives) contains a reactive hydrazide functional group . It must NOT be disposed of via sanitary sewer systems (sink drains) or mixed with general trash.

The preferred disposal method is commercial thermal destruction (incineration) . Chemical deactivation (oxidation) is a valid protocol for small-scale residues (<10g) or spill cleanup but requires strict adherence to stoichiometric control to prevent the formation of toxic byproducts or uncontrolled exotherms.

Critical Safety Constraints
  • Segregation: Strictly segregate from strong oxidizers (peroxides, permanganates) and strong acids.

  • Incompatibility: Contact with nitrous acid (or nitrites + acid) can generate azides , presenting an explosion hazard.

  • Reducing Nature: The hydrazide moiety is a potent reducing agent; it will react vigorously with oxidizing agents.

Part 2: Hazard Profiling & Technical Context[1][2]

To manage this chemical effectively, one must understand the "Why" behind the protocols. The risk profile is dominated by the carbohydrazide (-CONHNH₂) tail.

PropertySpecificationOperational Implication
Functional Group CarbohydrazideReducing agent; potential for metal chelation; nitrogen gas evolution upon oxidation.[1]
Physical State Solid (Crystalline)Dust generation risk; requires N95 or P100 respiratory protection if handled open-bench.
Acidity/Basicity Weakly BasicSoluble in dilute acids; incompatible with acid chlorides and anhydrides.
Toxicity Class Irritant / Aquatic ToxTreat as a potential mutagen (precautionary principle for hydrazides).
Personal Protective Equipment (PPE) Matrix
ComponentMinimum StandardRationale
Gloves Nitrile (0.11mm+)Standard nitrile provides sufficient splash protection. Double glove for prolonged handling.
Eye Protection Chemical GogglesSafety glasses are insufficient for powders; goggles prevent dust ingress.
Respiratory N95 or Fume HoodPrevent inhalation of particulates which may sensitize the respiratory tract.
Body Lab Coat (Cotton/Poly)Standard protection against particulate accumulation.

Part 3: Disposal Workflow Decision Tree

The following logic gate determines the appropriate disposal route based on quantity and facility capabilities.

DisposalWorkflow Start Waste Generation: 1-ethyl-1H-pyrazole-5-carbohydrazide QuantityCheck Assess Quantity & State Start->QuantityCheck LargeScale > 10g or Pure Stock QuantityCheck->LargeScale Bulk SmallScale < 10g, Residues, or Spills QuantityCheck->SmallScale Trace/Spill RouteA Route A: Commercial Incineration (Preferred / Standard) LargeScale->RouteA RouteB Route B: In-House Chemical Deactivation (Expert Only) SmallScale->RouteB LabPack Segregate into Lab Pack Label: 'Organic Solid, Toxic' RouteA->LabPack Oxidation Controlled Oxidation (Dilute NaOCl) RouteB->Oxidation Vendor Transfer to Waste Vendor (High Temp Incineration) LabPack->Vendor Neutralize Neutralize pH & Check Oxidant Oxidation->Neutralize FinalDisposal Aqueous Waste Disposal (Check Local Regulations) Neutralize->FinalDisposal

Figure 1: Decision matrix for selecting the safest disposal pathway based on waste volume.

Part 4: Detailed Protocols

Method A: Commercial Incineration (Standard Protocol)

Applicability: Expired stock, bulk waste, or synthesized batches >10g.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Mark the container clearly.

    • Chemical Name: 1-ethyl-1H-pyrazole-5-carbohydrazide.[2]

    • Hazard Class: Irritant, Toxic (if applicable based on specific SDS).

    • Waste Profile: "Non-Regulated Organic Solid" (unless mixed with solvents).

  • Segregation: Do not co-mingle with oxidizers (nitrates, chromates) in the same secondary containment.

  • Manifesting: List under "Organic Debris" or "Lab Pack" for high-temperature incineration.

Method B: Chemical Deactivation (Spill/Residue Protocol)

Applicability: Cleaning glassware, bench spills, or deactivating small (<5g) samples. Mechanism: Oxidative cleavage of the hydrazide bond using Sodium Hypochlorite (Bleach).



Step-by-Step Procedure:

  • Preparation:

    • Perform in a fume hood (Nitrogen gas evolution).

    • Prepare a 5% Sodium Hypochlorite (NaOCl) solution (standard household bleach is approx. 5-6%).

    • Prepare a starch-iodide paper strip for validation.

  • Dissolution:

    • Dissolve the solid hydrazide in a minimal amount of water or dilute acetic acid. If insoluble, suspend it in water.[3]

  • Oxidation (The Critical Step):

    • Slowly add the bleach solution to the hydrazide mixture.[4]

    • Observation: You will observe bubbling (

      
       gas). This is normal.
      
    • Temperature Control: The reaction is exothermic. If treating >1g, use an ice water bath to keep the temperature below 50°C.

    • Continue adding bleach until the bubbling ceases and a slight yellow tint persists (indicating excess hypochlorite).

  • Validation:

    • Dip a starch-iodide paper into the solution. It should turn blue/black , confirming excess oxidant is present and the hydrazide is fully consumed.

  • Finalization:

    • Allow the mixture to stand for 30 minutes.

    • Neutralize the excess bleach with Sodium Thiosulfate or Sodium Bisulfite until the solution is clear and starch-iodide paper remains white.

    • Adjust pH to 7-9.

    • Disposal: The resulting solution (carboxylic acid salt + NaCl) is generally safe for drain disposal if local regulations permit. Otherwise, bottle as "Aqueous Organic Waste."

Part 5: Regulatory Compliance (RCRA)

While 1-ethyl-1H-pyrazole-5-carbohydrazide is not explicitly listed on the EPA's "P" or "U" lists (40 CFR § 261.33), it must be characterized by the generator.

  • Waste Characterization: If the substance is pure, it is likely a Non-RCRA Regulated Waste unless it exhibits toxicity characteristics (TCLP) which are uncommon for this class.

  • Best Practice: Treat as Hazardous Waste due to the bioactive nature of pyrazole derivatives.

  • K-Codes: Note that waste generated from the production of 1,1-dimethylhydrazine from carboxylic acid hydrazides carries EPA Hazardous Waste Codes K107-K110.[5][6] While this likely does not apply to your lab-scale disposal, it highlights the regulatory scrutiny on hydrazide precursors.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 275522, 1-Ethyl-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Procedure for Oxidation of Hydrazines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]

  • Organic Syntheses. General Safety Notes for Handling Hydrazines and Hydrazides. Organic Syntheses, Coll. Vol. 6, p.10. Retrieved from [Link]

Sources

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